Trimethyltin hydroxide
Description
Properties
InChI |
InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABRYPURASNHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032240 | |
| Record name | Trimethyltin hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-24-6 | |
| Record name | Trimethyltin hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyltin hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyltin hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLTIN HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10ALT8DJ2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Trimethyltin hydroxide from trimethyltin chloride
An In-depth Technical Guide to the Synthesis of Trimethyltin (B158744) Hydroxide (B78521) from Trimethyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethyltin hydroxide from trimethyltin chloride, a key transformation in organotin chemistry. This document details established experimental protocols, presents key quantitative data, and illustrates the reaction pathway. This compound is a valuable reagent in organic synthesis, particularly for the selective hydrolysis of esters under mild conditions.
Core Synthesis Pathways
The primary route for the synthesis of this compound involves the hydrolysis of trimethyltin chloride. This can be achieved through direct reaction with water or, more commonly, by reacting with a hydroxide base such as potassium hydroxide or sodium hydroxide. The use of a base is often preferred as it neutralizes the hydrochloric acid byproduct formed during the reaction.
Reaction Workflow
The general workflow for the synthesis of this compound from trimethyltin chloride is a straightforward process involving the reaction of the starting material with a hydroxide source, followed by the separation of the product from the resulting salt and solvent.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from trimethyltin chloride.
Method 1: Using Potassium Hydroxide in Methanol
This protocol is a widely used method for the preparation of this compound.
Procedure:
-
In a dry reaction flask, add 370 mg of trimethyltin chloride to 5 mL of anhydrous methanol.[1]
-
Slowly add 104 mg (1.9 mmol) of solid potassium hydroxide to the solution.[1]
-
Continuously stir the reaction mixture at room temperature for 1 hour.[1]
-
During the reaction, the formation of a solid precipitate of potassium chloride will be observed.[1]
-
After the reaction is complete, filter the precipitated potassium chloride from the reaction mixture.[1]
-
Evaporate and concentrate the filtrate under vacuum to yield the target compound, this compound.[1]
Method 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
In a microwave-safe reaction vessel, combine trimethyltin chloride and a hydroxide source (e.g., potassium hydroxide) in a suitable solvent such as 1,2-dichloroethane.
-
Irradiate the mixture in a microwave reactor at 130°C for 30 minutes.[2]
-
After cooling, the reaction mixture is filtered to remove any inorganic salts.
-
The solvent is then removed under reduced pressure to afford this compound.
Quantitative Data
The following table summarizes key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Source(s) |
| Yield | 84-95% (in complex substrates) | [3] |
| Purity | ≥97% | |
| ¹H NMR (CDCl₃) | δ ~0.25 ppm (singlet) | [3] |
| IR (Solid State) | O-H stretch: 3620 cm⁻¹Sn-O stretch: 370 cm⁻¹Sn-C stretch: 540 cm⁻¹ | [4] |
| IR (in CCl₄ solution) | O-H stretch: 3658 cm⁻¹Sn-O stretch: 500-580 cm⁻¹ | [4] |
Signaling Pathways and Logical Relationships
The synthesis of this compound from trimethyltin chloride is a nucleophilic substitution reaction at the tin center. The hydroxide ion acts as the nucleophile, displacing the chloride ion.
Caption: Reaction of trimethyltin chloride with potassium hydroxide.
It is important to note that the mechanism can be more complex than a simple direct substitution and may involve the formation of intermediates.[3]
Conclusion
The synthesis of this compound from trimethyltin chloride is a well-established and efficient process. The choice of method, whether a traditional approach with potassium hydroxide or a more rapid microwave-assisted synthesis, will depend on the specific requirements of the researcher and the available equipment. The provided protocols and data serve as a valuable resource for scientists working with this important organotin reagent. Due to the high toxicity of organotin compounds, appropriate safety precautions should always be taken when handling these materials.
References
- 1. Page loading... [guidechem.com]
- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Research Grade | RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Trimethyltin Hydroxide (CAS Number: 56-24-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (B158744) hydroxide (B78521) (TMH), an organotin compound with the CAS number 56-24-6, is a highly toxic chemical that has garnered significant interest in the scientific community. Primarily utilized as a reagent in organic synthesis, it is also a potent neurotoxin, making it a valuable tool for modeling neurodegenerative diseases in experimental settings. This guide provides a comprehensive overview of the physicochemical properties, toxicology, mechanisms of action, and experimental protocols related to Trimethyltin hydroxide.
Physicochemical and Toxicological Properties
This compound is a white, crystalline solid with a pungent odor.[1] It is soluble in water and many organic solvents.[2] Due to its high toxicity, it must be handled with extreme caution, following strict safety protocols.[1][3]
Physicochemical Data
| Property | Value | References |
| CAS Number | 56-24-6 | |
| Molecular Formula | C₃H₁₀OSn | [4] |
| Molecular Weight | 180.82 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 118-119 °C | [5] |
| Solubility | Soluble in water and many organic solvents. | [2] |
| Stability | Air sensitive. | [6] |
Toxicological Data
| Hazard | Description | References |
| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | [1][6] |
| Target Organs | Central Nervous System (CNS), particularly the limbic system and hippocampus. | [7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1][6] |
Mechanism of Neurotoxicity
The neurotoxicity of trimethyltin compounds, including the hydroxide, is complex and involves multiple cellular and molecular pathways. The primary target is the central nervous system, with the hippocampus being particularly vulnerable.[7] Exposure leads to selective neuronal cell death, which is believed to be mediated by a combination of neuroinflammation, excitotoxicity, intracellular calcium overload, mitochondrial dysfunction, and oxidative stress.[4]
Signaling Pathways in Trimethyltin-Induced Neurotoxicity
Several key signaling pathways have been identified in the pathogenesis of trimethyltin-induced neuronal damage. These include the activation of inflammatory pathways and the induction of apoptosis.
Diagram: Trimethyltin-Induced Pro-inflammatory Signaling
Caption: TMT-induced activation of pro-inflammatory pathways.
Diagram: Trimethyltin-Induced Apoptotic Signaling
Caption: TMT-induced apoptotic signaling cascade in neurons.
Experimental Protocols
Due to its potent biological activity, this compound is a valuable tool in both chemical synthesis and neurobiological research. The following sections provide detailed methodologies for its synthesis and application in experimental models.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through the hydrolysis of trimethyltin chloride.[1]
Protocol:
-
In a dry reaction flask, dissolve trimethyltin chloride (e.g., 370 mg) in anhydrous methanol (B129727) (e.g., 5 mL).[3]
-
Slowly add solid potassium hydroxide (e.g., 104 mg, 1.9 mmol) to the solution while stirring.[3]
-
Continue stirring the reaction mixture at room temperature for 1 hour. A precipitate of potassium chloride will form.[3]
-
After the reaction is complete, filter the mixture to remove the precipitated potassium chloride.[3]
-
Evaporate the solvent from the filtrate under vacuum to obtain the solid this compound product.[3]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
In Vitro Model of Neurotoxicity using SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study the neurotoxic effects of various compounds, including trimethyltin.[8]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and antibiotics at 37°C and 5% CO₂.[9]
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the SH-SY5Y cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).[8]
-
Assessment of Cytotoxicity:
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
-
MDA Assay: Quantify lipid peroxidation as a marker of oxidative stress.
-
-
Western Blot Analysis: Analyze the expression levels of key proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and inflammatory signaling (e.g., NF-κB, p-p38, p-JNK).[8]
In Vivo Model of Neurodegeneration in Rats
Animal models are crucial for studying the behavioral and neuropathological effects of this compound.
Protocol:
-
Animal Model: Use adult male Wistar or Long-Evans rats.[6][10]
-
Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 6.0-8.0 mg/kg body weight) dissolved in a suitable vehicle.[6][10]
-
Behavioral Assessment: At various time points post-injection, assess for behavioral changes such as hyperactivity, aggression, and cognitive deficits (e.g., using passive avoidance tests).[7][11]
-
Histopathological Analysis: Sacrifice the animals at different time points (e.g., 3, 15, 30, or 60 days) and perform histopathological examination of the brain, particularly the hippocampus, to assess neuronal loss and gliosis.[6]
Analytical Methods
Accurate quantification of this compound is essential for both research and regulatory purposes. Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and sensitive method.
Protocol for GC-MS Analysis:
-
Sample Preparation: Extract the organotin compounds from the sample matrix (e.g., biological tissue, environmental sample) using an appropriate organic solvent.
-
Derivatization: Convert the non-volatile this compound into a more volatile derivative (e.g., by hydride generation or alkylation) to make it amenable to GC analysis.[12]
-
GC Separation: Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., DB-5) to separate the target analyte from other components.[12]
-
MS Detection: Use a mass spectrometer to detect and quantify the eluting trimethyltin derivative based on its specific mass-to-charge ratio. The isotopic pattern of tin can be used for confirmation.[12]
Diagram: Analytical Workflow
Caption: General workflow for the analysis of Trimethyltin.
Applications in Drug Development
While this compound itself is not a therapeutic agent, its ability to induce selective neurodegeneration makes it an invaluable tool in drug discovery and development for neurodegenerative diseases. By creating reliable in vitro and in vivo models of neuronal damage, researchers can:
-
Screen for potential neuroprotective compounds.
-
Investigate the mechanisms of action of new drug candidates.
-
Evaluate the efficacy of novel therapeutic strategies aimed at mitigating neuroinflammation, oxidative stress, and apoptosis.
Safety and Handling
This compound is extremely hazardous and must be handled with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or fume hood.[1] All personnel should be thoroughly trained in its safe handling and disposal procedures.
Conclusion
This compound (CAS 56-24-6) is a potent organotin compound with significant applications in chemical synthesis and as a tool for neurotoxicity research. A thorough understanding of its physicochemical properties, toxicological profile, and mechanisms of action is crucial for its safe and effective use in a laboratory setting. The detailed experimental protocols provided in this guide offer a foundation for researchers and scientists to explore its utility in their respective fields, particularly in the quest for novel therapeutics for neurodegenerative disorders.
References
- 1. Buy this compound | 56-24-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. This compound | Research Grade | RUO [benchchem.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A time-course study of trimethyltin induced neuropathology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate Trimethyltin-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SH-SY5Y culturing [protocols.io]
- 10. In vivo magnetic resonance approach to trimethyltin induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trimethyltin Hydroxide ((CH3)3SnOH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (B158744) hydroxide (B78521) ((CH3)3SnOH), an organotin compound, is a white, crystalline solid at room temperature.[1] It is recognized for its significant neurotoxic properties and its utility as a reagent in organic synthesis.[2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of trimethyltin hydroxide, detailed experimental protocols, and an examination of its role in specific signaling pathways. This document is intended to serve as a critical resource for professionals in research and drug development who are working with or studying this compound.
Physical and Chemical Characteristics
This compound is a stable compound under inert atmosphere but is noted to be air and moisture sensitive.[1][4] It is soluble in water and many organic solvents, including chloroform (B151607) and ethyl acetate.[3][5] Key physical and chemical properties are summarized in the tables below for easy reference.
Table 1: Physical Properties of this compound
| Property | Value | References |
| CAS Number | 56-24-6 | [2][3] |
| Molecular Formula | C₃H₁₀OSn | [2] |
| Molecular Weight | 180.82 g/mol | [2] |
| Appearance | White powder/crystalline solid | [1][5] |
| Melting Point | 114-119 °C | [4][5] |
| Boiling Point | 80 °C (sublimes) | [5] |
| Solubility | Soluble in water, chloroform, ethyl acetate | [3][5] |
| Odor | Pungent | [4] |
Table 2: Chemical and Safety Information
| Characteristic | Description | References |
| Chemical Name | This compound, Trimethylstannanol | [3] |
| Linear Formula | (CH₃)₃SnOH | [5] |
| Stability | Air and moisture sensitive. Stable under an inert atmosphere. | [4][6] |
| Incompatible Materials | Strong oxidizing agents, halogens. | [7] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), tin oxide fumes upon thermal decomposition. | [6][7] |
| Hazard Codes | T+ (Very Toxic) | [1] |
| Hazard Statements | Fatal if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life with long-lasting effects. | [8] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the hydrolysis of trimethyltin chloride. A detailed, small-scale laboratory procedure is outlined below:
Objective: To synthesize this compound from trimethyltin chloride.
Materials:
-
Trimethyltin chloride (370 mg)
-
Anhydrous methanol (B129727) (5 mL)
-
Solid potassium hydroxide (104 mg, 1.9 mmol)
-
Dry reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry reaction flask, dissolve trimethyltin chloride (370 mg) in anhydrous methanol (5 mL).
-
While stirring the solution at room temperature, slowly add solid potassium hydroxide (104 mg, 1.9 mmol).
-
Continue to stir the reaction mixture at room temperature for 1 hour. During this time, the formation of a solid precipitate (potassium chloride) will be observed.
-
After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.
-
Concentrate the filtrate under vacuum using a rotary evaporator to obtain the target compound, this compound.[9]
Workflow for the Synthesis of this compound:
Caption: A flowchart illustrating the synthesis of this compound.
Purification by Recrystallization
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Analytical Methods
Infrared (IR) Spectroscopy: The IR spectrum of this compound provides valuable information about its structure. The Sn-O stretching vibration is observed around 370 cm⁻¹ in the solid state and shifts to the 500-580 cm⁻¹ region in a carbon tetrachloride solution. The O-H stretching vibration appears at 3620 cm⁻¹ in the solid state and shifts to 3658 cm⁻¹ in solution.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR spectroscopy are useful for characterizing this compound and related compounds. The chemical shifts can be influenced by the solvent and the concentration of the sample.[11]
Gas Chromatography (GC): The analysis of organotin compounds, including this compound, by GC often requires a derivatization step to increase their volatility. A common derivatization agent is sodium tetraethylborate, which converts the organotin hydroxides and chlorides to their ethylated analogues. These derivatives can then be separated and quantified using a GC system equipped with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[2]
High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative method for the analysis of organotin compounds that does not require derivatization. Reversed-phase chromatography using a C18 column is often employed. The mobile phase typically consists of a mixture of methanol, water, and acetic acid. Detection can be achieved using inductively coupled plasma mass spectrometry (ICP-MS), which offers high sensitivity and element specificity.[12]
Signaling Pathway: Trimethyltin-Induced Microglial Activation
Trimethyltin is a potent neurotoxin that can induce neuronal cell death and neuroinflammation. A key aspect of its neurotoxicity is the activation of microglia, the resident immune cells of the central nervous system. The signaling pathway for trimethyltin-induced microglial activation has been elucidated and is depicted below.
Diagram of Trimethyltin-Induced Microglial Activation Pathway:
Caption: Signaling cascade of trimethyltin-induced microglial activation.
This pathway illustrates that trimethyltin exposure leads to the activation of NADPH oxidase in microglial cells. This, in turn, generates reactive oxygen species (ROS), which act as second messengers to activate the p38 and JNK mitogen-activated protein kinases (MAPKs). The activation of these MAPKs then leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding proinflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The release of these mediators contributes to the neuroinflammatory response and neuronal damage associated with trimethyltin toxicity.[2]
Handling and Safety Precautions
This compound is a highly toxic compound and must be handled with extreme caution. It is fatal if swallowed, inhaled, or in contact with skin.[8]
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers should be readily accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]
-
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Do not breathe dust, vapor, mist, or gas. Do not ingest.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with available experimental protocols for its synthesis and analysis. The elucidated signaling pathway of trimethyltin-induced microglial activation highlights a key mechanism of its neurotoxicity. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development, enabling safer handling and a deeper understanding of this potent organotin compound. Further research is warranted to develop more detailed and standardized protocols for the purification and quantitative analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. ysi.com [ysi.com]
- 3. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.nl [fishersci.nl]
- 8. fishersci.com [fishersci.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Trimethyltin Hydroxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of Trimethyltin (B158744) Hydroxide (B78521)
Trimethyltin hydroxide is a white, crystalline solid at room temperature[1][2]. It is recognized for its high toxicity and sensitivity to moisture[1]. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₁₀OSn | [2][3] |
| Molecular Weight | 180.82 g/mol | [2][3] |
| Appearance | White powder/crystalline solid | [1][2] |
| Melting Point | 118 °C | [1] |
| Boiling Point | 80 °C | [1][2] |
| Water Solubility | Soluble, Sparingly | [1][4][5] |
Solubility in Organic Solvents
This compound is generally described as being soluble in many organic solvents[1][2]. However, quantitative solubility data (e.g., g/100 mL or mol/L at a specific temperature) is not widely reported in publicly accessible literature. The available qualitative data is summarized in Table 2.
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Reference(s) |
| Chloroform | Soluble | [1][3][5] |
| Ethyl Acetate | Soluble | [3] |
| Methanol | Slightly Soluble | [1][5] |
| Carbon Tetrachloride | Soluble (implied)¹ | [6] |
| Benzene | Soluble (implied)¹ | [6] |
¹ Ebulliometric molecular weight determinations have been conducted in these solvents, suggesting sufficient solubility for such measurements[6].
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol, based on the shake-flask method, is recommended. This method is considered reliable for determining the thermodynamic solubility of a compound.
3.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) system for concentration analysis
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC or GC-MS method.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Signaling Pathways and Experimental Workflows
The direct study of this compound's impact on specific signaling pathways is a complex area of toxicology. Its neurotoxic effects are thought to involve interference with mitochondrial function and induction of oxidative stress. A generalized experimental workflow to investigate such effects is presented below.
Conclusion
While this compound is known to be soluble in several common organic solvents, a notable gap exists in the scientific literature regarding specific, quantitative solubility data. The qualitative information provided in this guide offers a foundational understanding for its use in laboratory and industrial settings. For applications requiring precise solubility values, direct experimental determination using established methods like the shake-flask protocol is necessary. The provided workflows offer a systematic approach to both solubility assessment and the investigation of the compound's cellular effects, which is of particular importance given its known toxicity. Further research to quantify the solubility of this compound across a range of solvents and temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Trimethyltin Hydroxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (B158744) hydroxide (B78521) ((CH₃)₃SnOH), a potent organotin compound, has garnered significant attention in the scientific community for its diverse applications, ranging from a versatile reagent in organic synthesis to a well-characterized neurotoxicant for modeling neurodegenerative diseases. This technical guide provides an in-depth overview of the core properties, synthesis, experimental applications, and the molecular mechanisms underlying the biological effects of trimethyltin hydroxide. The information is tailored for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this compound for their work.
Core Properties and Formula
This compound is a white, solid organometallic compound. A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₀OSn | [1] |
| Molecular Weight | 180.82 g/mol | [1] |
| Appearance | White solid powder | [1] |
| Melting Point | 118 °C | |
| Boiling Point | 80 °C | |
| Solubility | Soluble in water | |
| CAS Number | 56-24-6 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in key experiments are provided below. These protocols are intended to serve as a guide for laboratory use.
Synthesis of this compound
This protocol describes the synthesis of this compound from trimethyltin chloride.
Materials:
-
Trimethyltin chloride (370 mg)
-
Anhydrous methanol (B129727) (5 mL)
-
Solid potassium hydroxide (104 mg, 1.9 mmol)
-
Dry reaction flask
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry reaction flask, dissolve trimethyltin chloride (370 mg) in anhydrous methanol (5 mL).[1]
-
Slowly add solid potassium hydroxide (104 mg, 1.9 mmol) to the solution while stirring continuously at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for 1 hour. A solid precipitate of potassium chloride will form during the reaction.[1]
-
After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.
-
Concentrate the filtrate under vacuum using a rotary evaporator to obtain the solid this compound.[1]
-
For purification, the crude product can be recrystallized or sublimed.
Ester Hydrolysis Using this compound
This protocol outlines a mild and selective method for the hydrolysis of methyl esters.
Materials:
-
Methyl ester substrate
-
This compound (5 equivalents)
-
1,2-dichloroethane (DCE)
-
Reaction vessel (e.g., microwave vial)
-
Microwave reactor (optional, can be performed with conventional heating)
-
50% Acetic acid
-
Dichloromethane
-
Water or brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a suitable reaction vessel, dissolve the methyl ester substrate in 1,2-dichloroethane.
-
Add 5 equivalents of this compound to the solution.[2]
-
Heat the reaction mixture. For expedited reactions, microwave irradiation at 130 °C for 20-30 minutes is effective.[2] Alternatively, conventional heating at 60-80 °C can be used until the reaction is complete as monitored by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture and add a 50% acetic acid solution.
-
Extract the product into dichloromethane.[2]
-
Wash the organic layer with water or brine to remove any residual this compound.[2]
-
Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[2]
-
Purify the resulting carboxylic acid by flash chromatography on silica gel.[2]
Induction of Apoptosis in SH-SY5Y Cells and Analysis by Annexin V Staining
This protocol details the induction of apoptosis in the human neuroblastoma cell line SH-SY5Y using this compound and subsequent analysis by flow cytometry.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
This compound solution (in a suitable solvent like DMSO, diluted in culture medium)
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Culture SH-SY5Y cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with varying concentrations of this compound for a predetermined duration to induce apoptosis.
-
As a negative control, prepare a set of untreated cells.
-
Harvest the cells, including any floating cells in the medium, by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension (around 1 x 10⁵ cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently mix and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within one hour.[5]
Signaling Pathways in this compound-Induced Neurotoxicity
This compound is a well-established neurotoxin that selectively damages neurons, particularly in the hippocampus. Its neurotoxic effects are mediated through the activation of specific signaling pathways, leading to inflammation and apoptosis.
NF-κB Signaling Pathway Activation
This compound induces neuroinflammation by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is initiated by the generation of reactive oxygen species (ROS), which in turn activates Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK. These MAPKs then phosphorylate the IκBα subunit of the NF-κB inhibitor, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes.[6]
Apoptotic Pathway Induction
The neurotoxic effects of this compound culminate in neuronal apoptosis. This process is initiated by oxidative stress, which leads to the activation of the initiator caspase, caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program. The apoptotic pathway is also influenced by the pro-apoptotic protein Bax, whose expression is upregulated by this compound.[6][7]
Crosstalk between NF-κB and MAPK Pathways
There is significant crosstalk between the NF-κB and MAPK signaling pathways in this compound-induced neurotoxicity. The activation of MAPKs (JNK and ERK) not only leads to the activation of NF-κB but also plays a direct role in apoptosis. Conversely, the inhibition of NF-κB can enhance JNK phosphorylation, thereby promoting apoptosis. This intricate balance and interplay between these two pathways ultimately determine the fate of the neuron upon exposure to this compound.[8]
References
- 1. Page loading... [guidechem.com]
- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. immunostep.com [immunostep.com]
- 6. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Perils: A Technical Guide to the Hazards and Toxicity of Trimethyltin Hydroxide in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethyltin (B158744) hydroxide (B78521) (TMT-OH), an organotin compound, is a potent neurotoxin that presents significant hazards in a laboratory setting. Its use in research, particularly in the induction of experimental neurodegeneration for the study of neurological disorders, necessitates a thorough understanding of its toxicological profile and strict adherence to safety protocols. This guide provides an in-depth technical overview of the hazards and toxicity of trimethyltin hydroxide, intended for researchers, scientists, and drug development professionals. It consolidates quantitative toxicological data, details experimental methodologies for toxicity assessment, and visualizes key signaling pathways and safety workflows to ensure safe handling and mitigate exposure risks.
Hazards and Classification
This compound is classified as a highly hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2] Due to its severe toxicity, it must be handled with extreme caution in a controlled laboratory environment.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Reference |
| CAS Number | 56-24-6 | [4] |
| Molecular Formula | C₃H₁₀OSn | [5] |
| Molecular Weight | 180.82 g/mol | [5] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 114-118 °C | [6] |
| Solubility | Soluble in water | [1] |
| Stability | Air sensitive. Stable under recommended storage conditions. | [1][2] |
| Incompatibilities | Strong oxidizing agents, halogens. | [1][6] |
Regulatory Exposure Limits
Occupational exposure limits have been established to protect laboratory personnel from the harmful effects of organotin compounds.
| Organization | Limit | Value | Reference |
| OSHA (PEL) | TWA | 0.1 mg/m³ (as Sn) | [1] |
| NIOSH (REL) | TWA | 0.1 mg/m³ (as Sn) | [2] |
| NIOSH (IDLH) | 25 mg/m³ (as Sn) | [1] | |
| ACGIH (TLV) | TWA | 0.1 mg/m³ (as Sn) | [6] |
| STEL | 0.2 mg/m³ (as Sn) | [6] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Toxicology
The toxicity of this compound is characterized by its profound impact on the central nervous system (CNS).
Acute Toxicity
This compound exhibits high acute toxicity through all major routes of exposure.
| Route of Exposure | Toxicity Value | Species | Reference |
| Oral (LD50) | 12.6 mg/kg | Rat | [7] |
| Dermal | Fatal in contact with skin | N/A | [1][2][3] |
| Inhalation | Fatal if inhaled | N/A | [1][2][3] |
LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.
Neurotoxicity
The primary target organ for this compound toxicity is the brain, particularly the limbic system.[8][9][10] Exposure can lead to a range of neurobehavioral effects and neuronal cell death.[7][11][12]
Symptoms of Neurotoxicity:
-
Tremors
-
Hyperexcitability
-
Aggressive behavior
-
Seizures
-
Cognitive impairment, including learning and memory deficits[7][8]
Pathophysiology: Trimethyltin compounds induce selective neuronal death, particularly in the hippocampus, pyriform cortex, and amygdala.[8] The mechanism involves neuronal necrosis and apoptosis.[13]
Mechanisms of Toxicity
The neurotoxic effects of trimethyltin are mediated by several interconnected signaling pathways, primarily involving oxidative stress, inflammation, and apoptosis.
2.3.1. Oxidative Stress
Trimethyltin exposure leads to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[10] This is a key initiating event in the toxic cascade.
2.3.2. Inflammatory Response
Trimethyltin induces a robust inflammatory response in the CNS, characterized by the activation of microglia and astrocytes.[8][10] Activated microglia release pro-inflammatory cytokines, further contributing to neuronal damage.
2.3.3. Apoptosis
Trimethyltin triggers programmed cell death (apoptosis) in neurons through the modulation of key signaling pathways, including the MAPK and Bcl-2 family pathways.
Laboratory Safety and Handling
Given its high toxicity, stringent safety measures are mandatory when working with this compound.
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation exposure.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | [5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. Inspect gloves for integrity before each use. | [1][2] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron or suit should be worn for larger quantities or when there is a risk of splashing. | [5][6] |
| Respiratory Protection | For weighing and handling of the solid, a NIOSH-approved respirator with particulate filters is required. In situations with potential for aerosol generation, a supplied-air respirator may be necessary. | [1][5] |
Safe Handling Practices
-
Avoid the formation of dust and aerosols.[6]
-
Use the smallest possible quantity of the chemical for the experiment.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
Do not eat, drink, or smoke in the laboratory.[5]
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2]
-
Store locked up, with access restricted to authorized personnel.[1]
-
As it is air-sensitive, storage under an inert atmosphere is recommended.[1][2]
Disposal
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, sealed hazardous waste container.[1]
-
Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.[14] Do not dispose of down the drain.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][5] |
Spill Response
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, carefully cover with an inert absorbent material (e.g., sand, vermiculite).
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Thoroughly clean the spill area with an appropriate decontaminating solution.
-
For large spills, evacuate the area and contact emergency services.
Experimental Protocols for Toxicity Assessment
The following sections outline general methodologies for assessing the toxicity of this compound. Specific parameters will need to be optimized for individual experiments.
In Vitro Toxicity Assessment
5.1.1. Cell Culture
-
Cell Lines: Commonly used cell lines for neurotoxicity studies include murine microglial cells (BV-2) and human neuroblastoma cells (SH-SY5Y). Primary neuronal cultures, such as those from the rat hippocampus, are also employed for more physiologically relevant studies.[8][15]
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
5.1.2. Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[16][17][18]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO, isopropanol).[18]
-
Measure the absorbance at approximately 570 nm using a microplate reader.[16][18]
-
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate and measure the absorbance according to the manufacturer's protocol.
-
5.1.3. Apoptosis Assays
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]
-
Culture and treat cells on coverslips or in chamber slides.
-
Fix and permeabilize the cells.
-
Incubate the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Visualize the labeled cells using fluorescence microscopy.
-
-
Caspase Activity Assay: This assay measures the activity of caspases, key executioner enzymes in the apoptotic pathway.
-
Lyse the treated cells to release cellular contents.
-
Add a caspase-specific substrate that becomes fluorescent or luminescent upon cleavage.
-
Measure the signal using a fluorometer or luminometer.[21]
-
5.1.4. Oxidative Stress Assays
-
ROS Detection: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[22][23]
-
Load the cells with the DCFH-DA probe.
-
Treat the cells with this compound.
-
Measure the increase in fluorescence, which is proportional to the amount of ROS, using a fluorescence microplate reader or flow cytometer.[24]
-
5.1.5. Western Blotting
Western blotting is used to detect changes in the expression of specific proteins involved in toxicity pathways.
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p38, JNK, Bcl-2, Bax, cleaved caspase-3).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Toxicity Assessment
5.2.1. Animal Models
-
Rodents: Rats (e.g., Wistar, Long-Evans, Fischer 344 strains) are commonly used to model the neurotoxic effects of trimethyltin.[7][11][25]
-
Zebrafish: The embryonic zebrafish model is increasingly used for high-throughput screening of developmental neurotoxicity.[3][26][27]
5.2.2. Administration
-
Route: Administration can be via gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.) injection.[7][11]
-
Dose: The dose will vary depending on the animal model and the study objectives. For rats, a single dose of 4-8 mg/kg is often used to induce neurotoxicity.[11]
5.2.3. Neurobehavioral Assessment
A battery of tests can be used to assess changes in behavior following trimethyltin exposure.[28]
-
Open Field Test: Measures locomotor activity and anxiety-like behavior.
-
Morris Water Maze: Assesses spatial learning and memory.
-
Passive Avoidance Test: Evaluates learning and memory.
-
Functional Observational Battery (FOB): A series of standardized observations to detect gross functional deficits.
5.2.4. Histopathology
-
Following the experimental period, animals are euthanized and their brains are collected.
-
The brains are fixed (e.g., in 4% paraformaldehyde), processed, and embedded in paraffin.
-
Thin sections of the brain, particularly the hippocampus, are cut and mounted on slides.
-
The sections are stained (e.g., with hematoxylin (B73222) and eosin) to visualize neuronal morphology and identify areas of cell loss.
Conclusion
This compound is a valuable tool in neurotoxicity research but poses extreme risks to laboratory personnel if not handled with the utmost care. A comprehensive understanding of its hazardous properties, toxic mechanisms, and appropriate safety protocols is essential for its safe use. This guide has provided a detailed overview of these aspects, with the aim of promoting a strong safety culture and ensuring the well-being of researchers working with this potent neurotoxin. Adherence to the guidelines outlined herein is paramount for mitigating the risks associated with this compound and for conducting responsible and safe scientific research.
Logical Relationship Diagram for Hazard Management
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Biochemical, functional and morphological indicators of neurotoxicity: effects of acute administration of trimethyltin to the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant trimethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trimethyltin-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat strain- and gender-related differences in neurobehavioral screening: acute trimethyltin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pathogenesis of trimethyltin neuronal toxicity. Ultrastructural and cytochemical observations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ereztech.com [ereztech.com]
- 15. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. clyte.tech [clyte.tech]
- 20. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vivo magnetic resonance approach to trimethyltin induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Early life stage trimethyltin exposure induces ADP-ribosylation factor expression and perturbs the vascular system in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Trimethyltin chloride (TMT) neurobehavioral toxicity in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Risk assessment for neurobehavioral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Proper Storage and Handling of Trimethyltin Hydroxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper storage, handling, and safety precautions for Trimethyltin (B158744) hydroxide (B78521) ((CH₃)₃SnOH). Due to its severe toxicity, stringent adherence to these protocols is crucial to ensure personnel safety and prevent environmental contamination. This document also summarizes key physicochemical properties and delves into the known cellular signaling pathways affected by this organotin compound.
Physicochemical and Toxicological Properties
Trimethyltin hydroxide is a white crystalline solid with a pungent odor, characterized by its high toxicity.[1][2] It is soluble in water and chloroform, and slightly soluble in methanol.[3][4][5] A summary of its key properties is presented in the table below.
| Property | Value | References |
| Appearance | White crystalline solid/powder | [2] |
| Odor | Pungent | [6] |
| Molecular Formula | C₃H₁₀OSn | [3][4] |
| Molecular Weight | 180.82 g/mol | [3][4] |
| Melting Point | 114-119 °C | [6][7][8][9] |
| Boiling Point | 80 °C (sublimes) | [3][4][10][8] |
| Solubility | Water: Soluble, Chloroform: Soluble, Methanol: Slightly Soluble | [3][4][5] |
| pKa | 6.36 ± 0.70 (Predicted) | [3][4][5][10] |
| Vapor Pressure | No data available | [6][7] |
Toxicological Summary: this compound is classified as extremely hazardous. It is fatal if swallowed, inhaled, or in contact with skin.[9] It is a potent neurotoxin that can cause irreversible damage to the central nervous system.[11][12] Furthermore, it is very toxic to aquatic life with long-lasting effects.[6]
Storage and Handling Protocols
Due to its hazardous nature, all work with this compound must be conducted within a certified chemical fume hood.[13]
Storage
-
Container: Keep the compound in a tightly sealed, properly labeled container.[13]
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and halogens.[7] The recommended storage temperature is between 10°C and 25°C.
-
Inert Atmosphere: As this compound is sensitive to air and moisture, it should be stored under a dry, inert atmosphere, such as nitrogen.[14]
-
Security: Store in a locked cabinet or an area with restricted access.[15]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (weighing, solution preparation) | Tightly fitting safety goggles with side-shields | Chemical-impermeable gloves (e.g., nitrile, neoprene) | Laboratory coat, long pants, and closed-toe shoes | NIOSH-approved respirator is required when vapors or aerosols may be generated |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron over a lab coat | Self-contained breathing apparatus (SCBA) for large spills |
| Waste Disposal | Safety goggles with side-shields | Chemical-impermeable gloves | Laboratory coat | Not generally required if handling closed containers |
Experimental Protocols
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Place all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and waste containers, inside the fume hood.
-
Inert Environment: If the compound is particularly sensitive, consider using a glove box with an inert atmosphere for weighing and transfer.
-
Weighing: Carefully weigh the desired amount of this compound on weighing paper. Avoid creating dust. Use a dedicated, clearly labeled spatula.
-
Transfer: Gently transfer the weighed solid to the reaction vessel.
-
Cleaning: Immediately after use, decontaminate the spatula and any other utensils by rinsing them with a suitable solvent (e.g., ethanol) into a designated organotin waste container. Wipe down the balance and surrounding area within the fume hood with a damp cloth, which should then be disposed of as hazardous waste.
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the pre-weighed this compound.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Sonication can be used for sparingly soluble solvents.[3][4][5]
-
Storage of Solution: If the solution is to be stored, ensure the container is tightly sealed, properly labeled with the compound name, concentration, solvent, and date, and stored according to the guidelines in Section 2.1.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.[16]
Waste Disposal
All waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[15][17]
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.
-
Oxidative Treatment: Immerse the rinsed glassware in a 10% aqueous solution of hydrogen peroxide or a commercial bleach solution for at least 24 hours.[18] This will oxidize the organotin compounds to less toxic inorganic tin compounds.
-
Final Cleaning: After the oxidative soak, remove the glassware, rinse thoroughly with deionized water, and then wash with standard laboratory detergent. The decontamination bath should be disposed of as hazardous waste.[17]
Disposal of Solid and Liquid Waste
-
Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[17] Do not mix with other chemical waste streams.
-
Neutralization of Liquid Waste: For liquid waste, a neutralization process can be employed to reduce toxicity prior to disposal. In a chemical fume hood, slowly add an oxidizing agent, such as commercial bleach, to the liquid waste while stirring. Monitor for any exothermic reaction. Allow the mixture to react for several hours to ensure complete oxidation.[17]
-
Final Disposal: The treated waste, now containing less toxic inorganic tin compounds, should still be disposed of as hazardous waste.[17]
Cellular Signaling Pathways
Trimethyltin (TMT), the active component of this compound, is a potent neurotoxin known to induce neuronal apoptosis and neuroinflammation.[1][19][20]
MAPK and NF-κB Signaling Pathway in Neuroinflammation
TMT exposure in microglial cells triggers the production of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This leads to the release of pro-inflammatory cytokines and ultimately contributes to neuronal cell death.
Caption: TMT-induced neuroinflammatory signaling cascade.
Apoptotic Pathway in Neuronal Cells
TMT induces apoptosis in neuronal cells through a pathway involving oxidative stress, the upregulation of pro-apoptotic proteins like Bax, and the activation of caspases.[1][2][19][21]
Caption: TMT-induced apoptotic pathway in neuronal cells.
Potential Involvement of Protein Kinase C (PKC)
While direct studies on this compound's effect on Protein Kinase C (PKC) are limited, other organotins and heavy metals are known to modulate PKC activity.[22][23][24][25] It is plausible that TMT could also affect PKC signaling, which is involved in a wide range of cellular processes. Further research is needed to elucidate the specific interactions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for using this compound.
Caption: General experimental workflow for this compound.
References
- 1. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate Trimethyltin-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 56-24-6 [m.chemicalbook.com]
- 4. This compound | 56-24-6 [chemicalbook.com]
- 5. This compound | 56-24-6 [amp.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. americanelements.com [americanelements.com]
- 9. thomassci.com [thomassci.com]
- 10. lookchem.com [lookchem.com]
- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. delvallelab.weebly.com [delvallelab.weebly.com]
- 14. fishersci.com [fishersci.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. nj.gov [nj.gov]
- 17. benchchem.com [benchchem.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acute trimethyltin exposure induces oxidative stress response and neuronal apoptosis in Sebastiscus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Activation of Protein Kinase C and Protein Kinase D in Human Natural Killer Cells: Effects of Tributyltin, Dibutyltin, and Tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Modulation of protein kinase C by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of adenylyl cyclase and protein kinase A inhibition on signaling enzymes in natural killer cells: comparison to tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Trimethyltin Hydroxide: A Comprehensive Safety and Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety information, detailed experimental protocols, and insights into the toxicological mechanisms of trimethyltin (B158744) hydroxide (B78521). The following sections summarize key data from Safety Data Sheets (SDS), outline methodologies from published research, and visualize complex biological pathways and experimental workflows. This document is intended to ensure safe handling and inform the design of future research involving this hazardous compound.
Section 1: Chemical and Physical Properties
Trimethyltin hydroxide is a white, crystalline solid with a pungent odor. It is soluble in water and many organic solvents.[1][2] Key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 56-24-6 | [3] |
| Molecular Formula | C₃H₁₀OSn | [3] |
| Molecular Weight | 180.82 g/mol | [3] |
| Melting Point | 114-119 °C (237.2-246.2 °F) | [3][4] |
| Boiling Point | 80 °C (176 °F) (sublimes) | [5] |
| Flash Point | 26 °C (78.8 °F) | [2] |
| Appearance | White crystalline powder | [1][4] |
| Solubility | Soluble in water | [1][2] |
| Stability | Air sensitive; stable under recommended storage conditions. | [4][6] |
Section 2: Hazard Identification and Classification
This compound is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[4][7] It is also very toxic to aquatic life with long-lasting effects.[4][7]
| Hazard Class | Category | GHS Hazard Statement(s) | Reference(s) |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | [3][4] |
| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin | [3][4] |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled | [3][4] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | [8] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | [8] |
Section 3: Exposure Controls and Personal Protection
Due to its high toxicity, stringent safety measures must be implemented when handling this compound.
| Exposure Limit | Agency | Value | Reference(s) |
| ACGIH TLV-TWA | ACGIH | 0.1 mg/m³ (as Sn) | [9] |
| ACGIH TLV-STEL | ACGIH | 0.2 mg/m³ (as Sn) | [9] |
| OSHA PEL-TWA | OSHA | 0.1 mg/m³ (as Sn) | [9] |
| NIOSH IDLH | NIOSH | 25 mg/m³ (as Sn) | [4] |
Engineering Controls: Work should be conducted in a properly functioning chemical fume hood.[7] Eyewash stations and safety showers must be readily available.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]
-
Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[6]
Section 4: Toxicological Information and Mechanistic Pathways
This compound is a potent neurotoxin that selectively damages neurons, particularly in the hippocampus.[3][10] Its toxicity is mediated through several interconnected signaling pathways, primarily involving oxidative stress, apoptosis, and the activation of mitogen-activated protein kinases (MAPKs).
Oxidative Stress and Apoptosis
Trimethyltin exposure leads to the excessive generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which induces oxidative stress.[4][11] This oxidative stress is a key initiator of apoptotic cell death.[4][12] The apoptotic cascade involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspases (e.g., caspase-3 and caspase-9) that execute cell death.[1][7][12]
Caption: Trimethyltin-induced oxidative stress leading to apoptosis.
MAP Kinase Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are crucial in mediating the cellular response to trimethyltin-induced stress.[2][13] Activation of p38 and JNK is linked to the induction of apoptosis.[12][13] There is also evidence of cross-talk between the MAPK and NF-κB signaling pathways, which regulates the expression of anti-apoptotic proteins like Bcl-2.[2]
Caption: Role of MAPK signaling in trimethyltin-induced cellular responses.
Section 5: Experimental Protocols
The following are generalized protocols based on methodologies reported in the scientific literature for studying the neurotoxicity of this compound.
In Vitro Neurotoxicity Assay in Neuronal Cell Lines
This protocol describes a typical workflow for assessing the neurotoxic effects of this compound on a neuronal cell line, such as SH-SY5Y or PC12 cells.
Caption: A generalized workflow for in vitro neurotoxicity studies.
Methodology:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions until they reach a suitable confluency for experimentation.
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or DMSO) and then serially diluted to the desired final concentrations in the cell culture medium.
-
Treatment: The culture medium is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with solvent only) is also included. Cells are incubated for a specified period (e.g., 24, 48 hours).
-
Endpoint Analysis:
-
Cell Viability: Assessed using methods like the MTT assay, which measures metabolic activity.
-
Apoptosis: Detected and quantified using techniques such as the TUNEL assay (for DNA fragmentation) or caspase activity assays.
-
Protein Expression: Changes in the levels and activation states of key proteins in signaling pathways (e.g., p-p38, cleaved caspase-3) are analyzed by Western blotting.
-
In Vivo Neurobehavioral Assessment in Rodent Models
This protocol outlines a general procedure for evaluating the neurobehavioral effects of this compound in rats or mice.
Methodology:
-
Animal Acclimation and Grouping: Adult male rodents (e.g., C57BL/6 mice) are acclimated to the laboratory conditions.[9] Animals are then randomly assigned to control and treatment groups.
-
Dosing: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via a single intraperitoneal injection at various doses (e.g., 0.3, 1, 3 mg/kg).[9] The control group receives the vehicle only.
-
Behavioral Testing: At specific time points post-injection (e.g., 3, 27, 51 hours), animals are subjected to behavioral tests.[9] A common test is the Y-maze to assess spatial recognition memory and cognitive function.[14]
-
Tissue Collection and Analysis: Following the behavioral assessments, animals are euthanized, and brain tissue (particularly the hippocampus) is collected.
-
Histopathological and Biochemical Analysis:
Section 6: First Aid and Emergency Procedures
Immediate medical attention is required in case of any exposure.
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician. | [3][6] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove all contaminated clothing. Immediately call a POISON CENTER or doctor/physician. | [3][6] |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Call a physician immediately. | [3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician. | [3][4] |
Section 7: Handling, Storage, and Disposal
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid creating dust.[6] Keep away from heat, sparks, and open flames.[3] Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up.[6] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this compound and adhere to all institutional safety protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Research Grade | RUO [benchchem.com]
- 4. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of acute neurotoxic effects of trimethyltin using neuronal networks cultured on microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of trimethyltin (TMT) on glial and neuronal cells in aggregate cultures: dependence on the developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptotic and necrotic action mechanisms of trimethyltin in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral effects of trimethyltin in two strains of mice. II. Multiple fixed ratio, fixed interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical, functional and morphological indicators of neurotoxicity: effects of acute administration of trimethyltin to the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound | 56-24-6 [smolecule.com]
- 12. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Effects of Hydrogen Gas Inhalation on Trimethyltin-Induced Neurotoxicity and Cognitive Impairment in the C57BL/6 Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Use of Trimethyltin Hydroxide in Selective Ester Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (B158744) hydroxide (B78521) (Me₃SnOH) is a highly effective and selective reagent for the hydrolysis of esters, particularly methyl and benzyl (B1604629) esters, under mild and neutral conditions.[1][2][3] Its use is advantageous in complex molecule synthesis where traditional saponification methods, often requiring harsh basic or acidic conditions, could lead to undesirable side reactions such as epimerization, elimination, or cleavage of sensitive protecting groups.[2] Me₃SnOH demonstrates remarkable chemoselectivity, enabling the cleavage of specific ester groups while leaving other functionalities, including silyl (B83357) ethers, benzyl ethers, N-Boc, and N-Fmoc protecting groups, intact.[3] This reagent has proven invaluable in the total synthesis of complex natural products like bryostatin (B1237437) and in solid-phase peptide synthesis for the cleavage of esters from resin supports.[3][4]
The proposed mechanism involves the tin atom acting as a soft Lewis acid, coordinating to the carbonyl oxygen of the ester to facilitate nucleophilic attack by the hydroxide.[1] In the case of β-hydroxy esters, a directed Lewis acid-base interaction, where the tin coordinates to both the ester's carbonyl oxygen and the adjacent hydroxyl group, leads to a pre-organized chelation effect, resulting in high yields and selectivity.[1][4]
Caution: Trimethyltin hydroxide is a highly toxic organotin compound. Ingestion or direct skin contact can cause significant harm. It can also exhibit volatility at higher temperatures. All handling and reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the selective hydrolysis of various esters using this compound.
Table 1: Solution-Phase Ester Hydrolysis
| Substrate Type | Ester Type | Reagents and Conditions | Yield (%) | Reference |
| β-Hydroxy ester | Methyl ester | (CH₃)₃SnOH, 1,2-dichloroethane (B1671644) (DCE), 80 °C | 84 | [4] |
| β-Hydroxy ester (in bryostatin synthesis) | Methyl ester | 15 equiv. (CH₃)₃SnOH, 140 °C, microwave, 40 min | 86 | [5] |
| Complex polyfunctional ester | Ethyl ester | (CH₃)₃SnOH | N/A | [3] |
| N-Acylated indole (B1671886) alkanoate | Methyl ester | 5 equiv. Me₃SnOH, 1,2-dichloroethane (DCE), microwave, 130 °C, 30 min | Quantitative | [6] |
| General aromatic and aliphatic esters | Methyl, Allyl, Benzyl esters | (CH₃)₃SnOH | Quantitative | [6] |
| Fmoc-protected amino esters | Methyl ester | (CH₃)₃SnOH | 95 | [1] |
| β-hydroxy methyl esters (general) | Methyl ester | (CH₃)₃SnOH | 84-95 | [1] |
Table 2: Solid-Phase Ester Hydrolysis
| Resin Type | Linkage | Reagents and Conditions | Stability of Other Groups | Reference |
| Polymer-supported methyl esters | N/A | This compound | Silyl ethers, benzyl ethers, and Rink amide linkers are stable | [3] |
| Resins used in peptide synthesis | Benzyl ester links | This compound | Compatible with N-Boc/O-Bn strategy | [3][7] |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Hydrolysis of a Methyl Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ester substrate
-
This compound (Me₃SnOH) (5.0 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Round-bottom flask
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry round-bottom flask, add the ester substrate (1.0 equivalent) and a magnetic stir bar.
-
Add anhydrous 1,2-dichloroethane to dissolve the substrate.
-
Add this compound (5.0 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS. For less reactive substrates, microwave heating at 130 °C for 30 minutes can be employed.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove the tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by silica gel chromatography or recrystallization as needed.
Protocol 2: Selective Hydrolysis of a β-Hydroxy Methyl Ester in the Synthesis of a Bryostatin Fragment
This protocol is adapted from the total synthesis of Bryostatin 16.[4]
Materials:
-
β-hydroxy methyl ester substrate
-
This compound ((CH₃)₃SnOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Reaction vessel suitable for heating at 80 °C
Procedure:
-
Dissolve the β-hydroxy methyl ester substrate in anhydrous 1,2-dichloroethane (DCE).
-
Add this compound to the solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature.
-
The work-up procedure would typically involve an aqueous wash to remove the tin salts, followed by extraction with an organic solvent, drying, and concentration.
-
The crude carboxylic acid is then purified, often by chromatography, to yield the final product. In the cited synthesis, a yield of 84% was achieved.[4]
Protocol 3: Cleavage of a Peptide from a Resin Support
This protocol provides a general method for the cleavage of a peptide attached to a resin via a benzyl ester linkage.
Materials:
-
Peptide-resin
-
This compound (Me₃SnOH)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or a similar apolar aprotic solvent)
-
Solid-phase synthesis vessel
-
Shaker
-
Filtration apparatus
Procedure:
-
Swell the peptide-resin in the chosen anhydrous solvent within a solid-phase synthesis vessel.
-
Prepare a solution of this compound in the same solvent.
-
Add the this compound solution to the swollen resin.
-
Agitate the mixture at room temperature or with gentle heating. Monitor the cleavage progress by taking small samples of the resin, cleaving with a standard strong acid cocktail (e.g., TFA-based), and analyzing the supernatant by LC-MS.
-
Once the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin several times with the reaction solvent and combine the filtrates.
-
The filtrate is then typically washed with an aqueous solution to remove tin byproducts.
-
The organic layer is dried and concentrated to yield the crude carboxylic acid peptide.
-
Purify the peptide as required, for example, by HPLC.
Visualizations
Caption: Proposed mechanisms for this compound mediated ester hydrolysis.
Caption: General experimental workflow for selective ester hydrolysis.
References
- 1. This compound | Research Grade | RUO [benchchem.com]
- 2. A Mild and Selective Method for the Hydrolysis of Esters with this compound | Zendy [zendy.io]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Syntheses of Bryostatins. Syntheses of Two Ring-Expanded Bryostatin Analogues and Development of a New-Generation Strategy to Access the C7-C27 Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Trimethyltin Hydroxide as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (B158744) hydroxide (B78521) ((CH₃)₃SnOH) is a versatile and highly selective organotin reagent utilized in a variety of organic transformations. Its utility is most pronounced in the mild and chemoselective hydrolysis of esters, a critical step in the synthesis of complex natural products and in the manipulation of protecting groups in peptide and medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the use of trimethyltin hydroxide in organic synthesis.
Key Applications
This compound is primarily employed for:
-
Selective Hydrolysis of Esters: It demonstrates remarkable chemoselectivity in the cleavage of methyl, benzyl, and phenacyl esters, particularly in substrates with sensitive functional groups that are incompatible with traditional saponification methods.[2][3] The mild, non-acidolytic, and non-nucleophilic nature of the reagent preserves the stereochemical integrity of adjacent chiral centers.[1]
-
Directed Hydrolysis of β-Hydroxy Methyl Esters: The reagent exhibits exceptional efficacy in the hydrolysis of β-hydroxy methyl esters, achieving high yields. This selectivity is attributed to a Lewis acid-base interaction where the tin atom coordinates to the ester's carbonyl oxygen, and the hydroxide coordinates to the substrate's hydroxyl group, facilitating intramolecular hydrolysis.[1] This has been a key step in the total synthesis of complex molecules like bryostatin.[1][4]
-
Solid-Phase Peptide Synthesis (SPPS): this compound is used for the cleavage of esters linking peptides to solid supports, such as phenacyl esters on polystyrene resins.[2][3] This method is compatible with common protecting group strategies, including N-Boc and O-benzyl protection.[2][3]
-
Precursor to Other Organotin Reagents: It can be converted to various trimethyltin halides through substitution reactions, which are versatile starting materials for further functionalization in organometallic chemistry.[1]
Data Presentation
The following tables summarize the quantitative data for key applications of this compound.
| Substrate Type | Reaction Conditions | Yield (%) | Reference(s) |
| β-Hydroxy Methyl Esters | (CH₃)₃SnOH, 1,2-dichloroethane (B1671644) (DCE), heat | 84-95 | [1] |
| Fmoc-protected Amino Esters | (CH₃)₃SnOH | 95 | [1] |
| N1-acylated Indole Methyl Ester | (CH₃)₃SnOH, 1,2-DCE, microwave, 130 °C, 30 min | Quantitative | [5] |
| Depsipeptide Methyl Ester | (CH₃)₃SnOH, anhydrous 1,2-dichloroethane | Not specified | [6] |
| Polymer-supported Methyl Esters | (CH₃)₃SnOH | Not specified | [3] |
| γ-Aryl-keto-α-amino Acid Precursor | (CH₃)₃SnOH, dichloroethane, 80°C, 7 hours | 40-85 (over two steps) | [6] |
Table 1: Quantitative Yields for this compound Mediated Ester Hydrolysis
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from trimethyltin chloride and potassium hydroxide.[7]
Materials:
-
Trimethyltin chloride (370 mg, 1.85 mmol)
-
Anhydrous methanol (B129727) (5 mL)
-
Potassium hydroxide (104 mg, 1.9 mmol)
-
Dry reaction flask
-
Stir bar
Procedure:
-
In a dry reaction flask, dissolve trimethyltin chloride (370 mg) in anhydrous methanol (5 mL).
-
Slowly add solid potassium hydroxide (104 mg) to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 1 hour. A precipitate of potassium chloride will form.
-
After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.
-
Concentrate the filtrate under vacuum to obtain this compound as a white solid.
Protocol 2: Selective Hydrolysis of a Methyl Ester
This protocol details the general procedure for the selective hydrolysis of a methyl ester using this compound.[6]
Materials:
-
Methyl ester substrate (1.0 equiv)
-
This compound (1.0 - 5.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Reaction vessel (conventional or microwave)
Procedure (Conventional Heating):
-
To a solution of the methyl ester in 1,2-dichloroethane, add this compound (typically 1-5 equivalents).
-
Heat the reaction mixture under reflux (approximately 80°C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from hours to days depending on the substrate.[6][8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction with an organic solvent (e.g., dichloromethane) and wash with 50% aqueous acetic acid.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by flash chromatography on silica (B1680970) gel if necessary.[5]
Procedure (Microwave Irradiation): [5]
-
In a microwave-safe vessel, combine the methyl ester substrate and this compound (5 equivalents) in 1,2-dichloroethane.
-
Heat the mixture in a microwave reactor at 130°C for 20-30 minutes.
-
Follow the work-up procedure described for conventional heating (steps 3-7).
Protocol 3: Cleavage of a Resin-Bound Phenacyl Ester in Solid-Phase Peptide Synthesis
This protocol outlines the cleavage of a phenacyl ester linking an N-Boc-protected amino acid or peptide to a polystyrene resin.[2][3]
Materials:
-
N-Boc-protected amino acid/peptide linked to a polystyrene resin via a phenacyl ester
-
This compound
-
1,2-Dichloroethane (DCE)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Swell the resin in 1,2-dichloroethane within a solid-phase synthesis vessel.
-
Add a solution of this compound in 1,2-dichloroethane to the swollen resin.
-
Heat the mixture under reflux with gentle agitation.
-
Monitor the cleavage of the ester linkage by a suitable method (e.g., cleaving a small sample of resin and analyzing the filtrate by HPLC).
-
Once the cleavage is complete, filter the resin and wash thoroughly with 1,2-dichloroethane, followed by other organic solvents such as dichloromethane (B109758) and methanol.
-
The desired N-Boc-protected peptide is obtained in the combined filtrates.
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Mechanism of Directed Ester Hydrolysis
Caption: Lewis acid-assisted mechanism of ester hydrolysis.
General Workflow for Ester Hydrolysis
Caption: A typical experimental workflow for ester hydrolysis.
References
- 1. This compound | Research Grade | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
Applications of Trimethyltin Hydroxide in Pharmaceutical Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Ester Hydrolysis in Complex Molecule Synthesis
Trimethyltin (B158744) hydroxide (B78521) is a reagent of choice for the mild and selective cleavage of esters, particularly in substrates with sensitive functional groups that are prone to degradation under standard acidic or basic hydrolysis conditions. This method is especially advantageous in the synthesis of complex natural products and peptide fragments.
Application Note:
The high selectivity of trimethyltin hydroxide is attributed to its ability to act as a Lewis acid, coordinating to the carbonyl oxygen of the ester, which facilitates nucleophilic attack by the hydroxide ion. This mechanism allows for the chemoselective hydrolysis of, for example, a methyl ester in the presence of other ester functionalities or sensitive protecting groups. The reaction typically proceeds with high yields and minimal side reactions such as epimerization or elimination.
Quantitative Data for Ester Hydrolysis:
| Application / Substrate | Reaction Conditions | Yield (%) | Reference |
| Synthesis of N-Acylated (Aza)indole Alkanoic Acids | 5 equivalents Me₃SnOH, 1,2-dichloroethane (B1671644) (DCE), microwave irradiation | 78 - 98 | [1] |
| Chemoselective Hydrolysis of a β-hydroxy methyl ester in a Bryostatin Intermediate | This compound, 1,2-dichloroethane (DCE) | High (not specified) | [2][3] |
| Hydrolysis of Fmoc-protected amino esters | Not specified | 95 | [4] |
| General hydrolysis of esters in complex substrates | Not specified | 84 - 95 | [4] |
Experimental Protocol: Microwave-Assisted Hydrolysis of N-Acylated (Aza)indole Methyl Esters[1]
This protocol describes the general procedure for the hydrolysis of N-acylated (aza)indole methyl esters to their corresponding carboxylic acids.
Materials:
-
N-acylated (aza)indole methyl ester
-
This compound (Me₃SnOH)
-
1,2-dichloroethane (DCE)
-
Microwave reactor
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a microwave-safe reaction vessel, dissolve the N-acylated (aza)indole methyl ester in 1,2-dichloroethane (DCE).
-
Add 5.0 equivalents of this compound to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting carboxylic acid using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography).
Safety Precautions:
-
This compound is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Microwave synthesis should be performed using appropriate, certified equipment.
Figure 1. Workflow for ester hydrolysis.
Induction of a Neurodegeneration Model for Alzheimer's Disease Research
Trimethyltin is a potent neurotoxin that selectively damages neurons in the limbic system, particularly the hippocampus. This property is utilized in neuroscience research to create animal models of neurodegeneration, which are instrumental in studying the pathogenesis of diseases like Alzheimer's disease and for screening potential therapeutic agents.[5][6]
Application Note:
Administration of trimethyltin to rodents induces a cascade of events that mimic aspects of neurodegenerative diseases, including neuronal cell death, neuroinflammation, and cognitive deficits.[5] The inflammatory response is characterized by the activation of microglia and astrocytes, leading to the production of pro-inflammatory mediators.[7] Understanding the signaling pathways involved in this process is crucial for identifying therapeutic targets.
Experimental Protocol: Trimethyltin-Induced Neurodegeneration in Rats[6][8]
This protocol describes a general procedure for inducing a neurodegenerative model in rats using a single intraperitoneal injection of trimethyltin.
Materials:
-
Trimethyltin chloride (TMT)
-
Saline solution (0.9% NaCl)
-
Adult male Wistar rats (or other appropriate strain)
-
Standard animal handling and injection equipment
Procedure:
-
Prepare a stock solution of trimethyltin chloride in saline. The concentration should be calculated to deliver the desired dose based on the average weight of the animals.
-
Administer a single intraperitoneal (i.p.) injection of trimethyltin chloride to the rats. A commonly used dose is 8 mg/kg body weight.[8][9] Control animals should receive an equivalent volume of saline.
-
Monitor the animals closely for several weeks for behavioral changes, such as hyperactivity, aggression, and cognitive impairment (which can be assessed using standard behavioral tests like the Morris water maze).
-
At a predetermined time point (e.g., 3 weeks post-injection), euthanize the animals and collect brain tissue for histological and biochemical analysis (e.g., immunohistochemistry for neuronal loss and glial activation, ELISA or Western blot for inflammatory markers).
Safety Precautions:
-
Trimethyltin is extremely toxic and must be handled with extreme care. All procedures should be performed in a designated area with appropriate safety measures.
-
Wear double gloves, a disposable lab coat, and respiratory protection when handling the pure compound and its solutions.
-
All animal procedures must be approved by the institutional animal care and use committee (IACUC).
Figure 2. TMT neuroinflammation pathway.
Synthesis of Modified Thymines as RNase A Inhibitors
It has been reported by a commercial supplier that this compound is used as a reagent in the synthesis of modified thymines that act as inhibitors of RNase A.[10] However, a detailed experimental protocol for this specific application is not available in the peer-reviewed scientific literature. The presumed reaction would involve the N-alkylation of the thymine (B56734) base, a common strategy for synthesizing nucleoside analogues.
Application Note:
The N3 position of the thymine ring is a common site for modification to generate analogues with altered biological activity. Organotin reagents can facilitate N-alkylation reactions under specific conditions. While a precise protocol using this compound for this purpose is not documented, related syntheses of N3-substituted thymidines often employ a base to deprotonate the N3 position, followed by reaction with an alkylating agent.
Further Research Required: Researchers interested in this application are encouraged to consult the broader literature on N-alkylation of nucleobases and to perform optimization studies to develop a specific protocol using this compound.
Conclusion
This compound is a valuable reagent in pharmaceutical chemistry with well-established applications in selective ester hydrolysis and the induction of neurodegeneration models. The protocols and data presented here provide a foundation for researchers to utilize this compound in their work. Further investigation is needed to fully elucidate its potential in the synthesis of RNase A inhibitors. Due to its high toxicity, all work with this compound must be conducted with strict adherence to safety protocols.
References
- 1. Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N3-Substituted Carboranyl Thymidine Bioconjugates and their Evaluation as Substrates of Recombinant Human Thymidine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNAzyme-Catalyzed Site-Specific N-Acylation of DNA Oligonucleotide Nucleobases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-alkylation of thymine and uracil with trialkyl phosphates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 10. Synthesis of N3-substituted thymidine analogues for measurement of cellular kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimethyltin Hydroxide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. The selection of a deprotection method that is both efficient and compatible with other protecting groups within the peptide sequence is a critical consideration. Trimethyltin hydroxide (B78521) ((CH₃)₃SnOH) has emerged as a valuable reagent for the mild and selective hydrolysis of carboxyl protecting groups, particularly methyl and benzyl (B1604629) esters. Its utility is especially pronounced in scenarios where the peptide backbone contains functionalities sensitive to the harsh acidic or basic conditions of conventional deprotection methods.
This document provides detailed application notes and protocols for the safe and effective use of Trimethyltin hydroxide in peptide synthesis. It is intended to guide researchers, scientists, and drug development professionals in leveraging this reagent to overcome specific challenges in the synthesis of complex peptides.
Safety Precautions and Handling
EXTREME WARNING: this compound is a highly toxic and hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][3] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with proper ventilation.[1][3][4] Eyewash stations and safety showers must be readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are required.[2]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile, neoprene) must be worn.[5] Inspect gloves for any signs of degradation before use.
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.[5] For larger quantities or in case of a spill, a chemical-resistant suit or apron should be worn.[5]
-
Respiratory Protection: A NIOSH-approved respirator is required when handling the solid material or if there is a risk of generating aerosols.[1][5]
-
-
Handling:
-
Storage: Store this compound in a tightly sealed, labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Waste Disposal: All waste containing this compound, including contaminated labware and PPE, must be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.[5]
Mechanism of Action
The selective hydrolysis of esters by this compound is believed to proceed through a mechanism that avoids the harsh conditions of traditional saponification. While the exact mechanism is subject to ongoing research, it is postulated to involve the coordination of the tin atom to the ester carbonyl, facilitating nucleophilic attack by the hydroxide ion. This process is notably mild and has been shown to be compatible with a range of other protecting groups commonly used in peptide synthesis, including Boc and Fmoc groups, as well as silyl (B83357) and benzyl ethers.[6]
Data Presentation: Comparison of Ester Deprotection Methods
The choice of deprotection agent can significantly impact the yield and purity of the final peptide. The following table provides a comparative overview of this compound with other common methods for the cleavage of methyl esters in peptide synthesis.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Typical Yield Range |
| This compound | (CH₃)₃SnOH | 1,2-Dichloroethane (B1671644) (DCE), 80-85°C | High selectivity for methyl/benzyl esters, compatible with acid/base sensitive groups, low risk of epimerization. | High toxicity of reagent, requires careful handling and work-up. | 70-95% |
| Alkaline Hydrolysis | LiOH, NaOH, or KOH | aq. THF, MeOH, or Dioxane, RT | Readily available and inexpensive reagents. | Can cause epimerization, not compatible with base-labile protecting groups. | 50-90% |
| Acidic Hydrolysis | TFA/H₂O or HCl | Neat or in Dioxane, RT to reflux | Effective for robust peptides. | Harsh conditions, can cleave other acid-labile protecting groups (e.g., Boc, tBu). | 60-95% |
Experimental Protocols
Protocol 1: Selective Hydrolysis of a C-terminal Methyl Ester of a Protected Peptide in Solution
This protocol describes the selective removal of a methyl ester from a fully protected peptide in a solution-phase synthesis, as exemplified in the synthesis of feglymycin.[7]
Materials:
-
Protected peptide-methyl ester
-
This compound ((CH₃)₃SnOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Stir plate and stir bar
-
Silica (B1680970) gel for chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes, dichloromethane, methanol)
-
Aqueous solutions for work-up (e.g., saturated sodium bicarbonate, brine)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the protected peptide-methyl ester in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add this compound (3-5 equivalents relative to the peptide) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-85°C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting carboxylic acid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Protocol 2: On-Resin Cleavage of a Peptide from a Merrifield Resin
This protocol outlines a method for the cleavage of a peptide anchored to a Merrifield (chloromethylated polystyrene) resin via a benzyl ester linkage.
Materials:
-
Peptide-loaded Merrifield resin
-
This compound ((CH₃)₃SnOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Solid-phase extraction (SPE) cartridge or fritted funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Heating block or oil bath
-
Shaker or vortex mixer
-
Trifluoroacetic acid (TFA) for final work-up
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell the peptide-loaded Merrifield resin in anhydrous DCE in a suitable reaction vessel under an inert atmosphere.
-
Reagent Addition: Add a solution of this compound (5-10 equivalents relative to the resin loading) in anhydrous DCE to the swollen resin.
-
Reaction Conditions: Heat the reaction mixture to 80-85°C with gentle agitation for 12-24 hours.
-
Cleavage and Collection:
-
Allow the resin to settle and carefully collect the supernatant containing the cleaved peptide.
-
Wash the resin multiple times with fresh DCE and DCM, collecting all the washes.
-
-
Work-up:
-
Combine the supernatant and all the washes.
-
Concentrate the solution under reduced pressure.
-
To remove residual tin compounds, dissolve the crude peptide in a minimal amount of DCM and treat with a dilute solution of TFA in water.
-
Extract the aqueous layer with DCM.
-
Lyophilize the aqueous layer to obtain the crude peptide.
-
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Workflow for this compound-Mediated Ester Deprotection
Caption: Workflow for solution-phase ester deprotection.
Signaling Pathway of this compound in Ester Hydrolysis
Caption: Postulated mechanism of ester hydrolysis.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application of Trimethyltin Hydroxide in Perovskite Solar Cells: Current Status and Future Directions
A thorough review of scientific literature reveals no established protocols or application notes for the use of trimethyltin (B158744) hydroxide (B78521) as a direct precursor in the fabrication of perovskite solar cells. While organotin compounds are integral to the burgeoning field of lead-free perovskite photovoltaics, the existing research primarily focuses on tin(II) halides, such as tin(II) iodide (SnI₂) and tin(II) bromide (SnBr₂), as the central tin source for the perovskite crystal structure.
Trimethyltin hydroxide is a reactive organometallic compound, typically utilized in organic synthesis.[1] Its chemical properties, particularly its reactivity towards acidic compounds, suggest potential, yet unexplored, applications in perovskite science, possibly as an additive or for surface modification rather than as a primary B-site cation precursor. The inherent stability challenges of tin-based perovskites, such as the facile oxidation of Sn²⁺ to Sn⁴⁺, have led researchers to explore various additives to improve film quality, enhance stability, and boost efficiency.[2][3][4]
Given the absence of specific literature on this compound as a perovskite precursor, this document outlines a generalized, hypothetical protocol for evaluating a novel tin compound, such as this compound, as a potential additive or co-precursor in a tin-based perovskite solar cell fabrication workflow. This protocol is based on established methodologies for fabricating tin-based perovskite solar cells.
Hypothetical Experimental Protocol for Evaluating a Novel Tin Additive
This protocol describes a systematic approach to incorporate and evaluate the effect of a novel tin compound, such as this compound, as an additive in a standard formamidinium tin iodide (FASnI₃) perovskite solar cell.
Precursor Solution Preparation
The foundation of a high-quality perovskite film is the precursor solution. The following table outlines the composition for a control solution and an experimental solution with the hypothetical addition of this compound.
| Component | Control Solution | Experimental Solution (with Additive) | Purpose |
| Formamidinium Iodide (FAI) | 1.1 M | 1.1 M | A-site cation |
| Tin(II) Iodide (SnI₂) | 1.0 M | 1.0 M | B-site cation |
| Tin(IV) Iodide (SnI₄) | 0.1 M | 0.1 M | Suppresses Sn²⁺ oxidation |
| This compound | 0 M | 0.01 - 0.1 M (variable) | Hypothetical additive for defect passivation/morphology control |
| Solvent (DMF:DMSO 4:1 v/v) | To final volume | To final volume | Dissolves precursor salts |
Protocol:
-
In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve FAI, SnI₂, and SnI₄ in the DMF:DMSO solvent mixture.
-
For the experimental solution, add the desired concentration of this compound to the mixture.
-
Stir the solutions at room temperature for at least 2 hours to ensure complete dissolution.
-
Filter the solutions through a 0.22 µm PTFE syringe filter before use.
Device Fabrication: Spin-Coating and Annealing
A one-step spin-coating process is a common method for depositing the perovskite layer.
| Parameter | Value | Purpose |
| Spin-Coating Step 1 | ||
| Speed | 1000 rpm | Initial spreading of the precursor solution |
| Duration | 10 s | |
| Spin-Coating Step 2 | ||
| Speed | 4000 rpm | Formation of a uniform thin film |
| Duration | 30 s | |
| Anti-Solvent Drip | ||
| Solvent | Chlorobenzene | Induces rapid crystallization |
| Volume | 100 µL | |
| Timing | 15 s before the end of Step 2 | |
| Annealing | ||
| Temperature | 70 °C | Promotes crystal growth and removes residual solvent |
| Duration | 15 min |
Protocol:
-
Clean the substrates (e.g., FTO-coated glass with an electron transport layer) thoroughly.
-
Transfer the substrates into an inert atmosphere.
-
Deposit ~40 µL of the precursor solution onto the substrate.
-
Execute the two-step spin-coating program.
-
Apply the anti-solvent during the second step.
-
Immediately transfer the substrate to a hotplate for annealing.
Experimental Workflow and Characterization
The following diagram illustrates the logical workflow for evaluating the impact of the novel additive.
Caption: Workflow for fabrication and characterization of perovskite solar cells with a novel additive.
Data Presentation: Expected Performance Metrics
The success of the this compound additive would be quantified by its effect on the photovoltaic performance parameters. The data should be compiled into a table for clear comparison.
| Device | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Control (No Additive) | e.g., 12.5 ± 0.8 | e.g., 0.80 ± 0.02 | e.g., 22.1 ± 0.5 | e.g., 71 ± 2 |
| Experimental (0.01 M Additive) | Expected to vary | Expected to vary | Expected to vary | Expected to vary |
| Experimental (0.05 M Additive) | Expected to vary | Expected to vary | Expected to vary | Expected to vary |
| Experimental (0.1 M Additive) | Expected to vary | Expected to vary | Expected to vary | Expected to vary |
Signaling Pathway: Hypothetical Mechanism of Action
While purely speculative without experimental data, a potential mechanism for a hydroxyl-containing organotin additive could involve interaction with perovskite grain boundaries to passivate defects.
Caption: Hypothetical mechanism of defect passivation by this compound.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving the efficiency and stability of tin-based perovskite solar cells using anilinium hypophosphite additive - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review | MDPI [mdpi.com]
Application Notes and Protocols: The Role of Trimethyltin Hydroxide in the Synthesis of Modified Thymines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymine (B56734), a fundamental component of DNA, is a frequent target for chemical modification in the development of therapeutic agents, including antiviral and anticancer drugs. The synthesis of modified thymines is a critical area of research. While trimethyltin (B158744) hydroxide (B78521) is noted as a reagent in the synthesis of modified thymines used as inhibitors of RNase A, its more extensively documented role in organic synthesis is as a mild and selective agent for ester hydrolysis.[1] This document provides an overview of both the reported application in thymine modification and its well-established use in ester cleavage, alongside protocols for the synthesis of N-3 substituted thymidines, a common class of modified thymines, using alternative methods.
Application 1: Synthesis of Modified Thymines (Reported)
Trimethyltin hydroxide has been cited as a reagent for the creation of modified thymines that act as inhibitors of Ribonuclease A (RNase A).[1] RNase A is an enzyme that degrades RNA and is implicated in various biological processes, making it a target for therapeutic intervention. The modification of thymine can lead to analogues that interfere with the enzyme's function.
A hypothetical workflow for such a synthesis is presented below. This diagram illustrates the logical steps that would be involved in such a synthesis, from the activation of thymine to the final modified product.
Caption: Hypothetical workflow for thymine modification using this compound.
Application 2: Mild and Selective Hydrolysis of Esters
A well-documented application of this compound is the mild and selective hydrolysis of esters to their corresponding carboxylic acids. This method is particularly useful when other sensitive functional groups are present in the molecule that would not tolerate harsh acidic or basic conditions.
General Reaction Scheme:
The reaction proceeds via the coordination of the tin atom to the carbonyl oxygen of the ester, followed by nucleophilic attack of the hydroxide.
Caption: General reaction for ester hydrolysis with this compound.
Experimental Protocol: General Procedure for Ester Hydrolysis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the ester (1.0 equiv) in anhydrous 1,2-dichloroethane (B1671644) (DCE), add this compound (1.5 - 4.0 equiv).
-
Reaction Conditions: Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by standard methods such as silica (B1680970) gel chromatography or recrystallization to yield the desired carboxylic acid.
Quantitative Data: Hydrolysis of Various Esters
The following table summarizes the reaction conditions and yields for the hydrolysis of different esters using this compound, as reported in the literature.
| Substrate (Ester) | Equivalents of Me3SnOH | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Phenylacetate | 1.5 | DCE | 80 | 1.5 | 98 |
| Ethyl Benzoate | 2.0 | DCE | 80 | 3 | 95 |
| Benzyl Acetate | 1.5 | DCE | 80 | 2 | 97 |
| tert-Butyl Propionate | 4.0 | DCE | 80 | 12 | 85 |
Synthesis of N-3 Substituted Thymidines (Alternative Protocols)
While a specific protocol using this compound for the N-3 substitution of thymine is elusive, other methods are well-established. The N-3 position of thymidine (B127349) is a common site for modification to produce analogues with antiviral or other biological activities. A general approach involves the use of a base to deprotonate the N-3 position, followed by reaction with an alkylating agent.
General Reaction Scheme for N-3 Alkylation of Thymidine
References
Application Notes and Protocols for Reactions Involving Trimethyltin Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (B158744) hydroxide (B78521) ((CH₃)₃SnOH) is a versatile organotin reagent utilized in organic synthesis. It is particularly valued for its ability to mediate the selective hydrolysis of esters under mild conditions, a reaction that is often challenging with traditional saponification methods, especially in the presence of sensitive functional groups.[1][2] Its utility extends to the synthesis of complex molecules, including peptides and natural products.[1][2] Trimethyltin hydroxide also serves as a precursor for other organotin compounds and finds application in materials science.[1]
This document provides detailed experimental protocols for the synthesis and key reactions of this compound, alongside essential safety and handling information.
WARNING: EXTREME TOXICITY
This compound is a highly toxic compound and must be handled with extreme caution. It is fatal if swallowed, in contact with skin, or if inhaled.[3] All operations must be conducted in a well-ventilated chemical fume hood.[4] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and tightly sealed safety goggles, must be worn at all times.[5][6] An emergency eyewash station and safety shower must be readily accessible.[6] All waste containing this compound must be disposed of as hazardous waste according to institutional and local regulations.[6]
Synthesis of this compound
This compound is typically synthesized by the hydrolysis of trimethyltin chloride.[7] A common laboratory-scale procedure involves the reaction of trimethyltin chloride with potassium hydroxide in anhydrous methanol (B129727).[1][8]
Experimental Protocol: Synthesis from Trimethyltin Chloride
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve trimethyltin chloride (e.g., 370 mg) in anhydrous methanol (e.g., 5 mL).[8]
-
Reaction: Slowly add solid potassium hydroxide (e.g., 104 mg, 1.9 mmol) to the stirred solution at room temperature.[8]
-
Stirring: Continue stirring the reaction mixture at room temperature for 1 hour. A precipitate of potassium chloride will form during this time.[8]
-
Filtration: After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.
-
Work-up: Concentrate the filtrate under reduced pressure to yield this compound as a white solid.[8]
-
Storage: Store the product in a tightly sealed container in a dry environment at room temperature, away from moisture.[8]
Microwave-Assisted Synthesis
Recent advancements include the use of microwave irradiation to accelerate the hydrolysis process, often leading to improved reaction times.[1][9]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
Selective Hydrolysis of Esters
This compound is highly effective for the selective hydrolysis of esters, particularly methyl esters, under mild, non-acidic, and non-nucleophilic conditions.[10][11] This method is advantageous as it minimizes side reactions such as elimination and epimerization, preserving the stereochemical integrity of the molecule.[10][12]
The proposed mechanism involves the tin atom of this compound acting as a soft Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide group. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a trimethyltin carboxylate and an alcohol. Subsequent aqueous work-up hydrolyzes the tin carboxylate to the corresponding carboxylic acid.[1]
Caption: Proposed mechanism for ester hydrolysis.
-
Reaction Setup: To a solution of the ester (1 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane), add this compound (typically 4-10 equivalents).[7][13]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The residue can then be purified by standard methods such as chromatography to afford the carboxylic acid.
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| β-hydroxy methyl ester | β-hydroxy carboxylic acid | (CH₃)₃SnOH, 1,2-dichloroethane, 80 °C | 84-95 | [7] |
| Fmoc-protected amino ester | Fmoc-protected amino acid | (CH₃)₃SnOH | 95 | [7] |
| Polymer-supported methyl ester | Polymer-supported carboxylic acid | (CH₃)₃SnOH, 1,2-dichloroethane, microwave, 130 °C, 30 min | Quantitative | [9][11] |
| N-Boc-protected amino acid methyl ester | N-Boc-protected amino acid | (CH₃)₃SnOH, dichloroethane, 80 °C, 7 h | 40-85 (over two steps) | [7] |
Reaction with Carboxylic Acids
This compound can react with carboxylic acids to form the corresponding trimethyltin carboxylates.[8][14]
-
Reaction Setup: In a dry reaction flask, combine this compound (1.0 equivalent) and an alkyl carboxylic acid (1.0 equivalent).[8]
-
Solvent Addition: Add a suitable solvent such as methanol.[8]
-
Reaction: Stir the solution at room temperature for several hours.[8]
-
Heating: Transfer the reaction to an oil bath and heat at 75 °C for 24 hours.[8]
-
Isolation: After cooling, concentrate the reaction mixture under vacuum to obtain the target trimethyltin carboxylate.[8]
| Carboxylic Acid | Trimethyltin Carboxylate | Reagents and Conditions | Yield (%) | Reference |
| 4-chlorobenzoic acid | Trimethylstannyl-4-chlorobenzoate | (CH₃)₃SnCl, triethylamine | 85 | [14] |
| 5-methylpyrazine-2-carboxylic acid | Trimethylstannyl-5-methylpyrazine-2-carboxylate | (CH₃)₃SnCl, triethylamine | 85 | [14] |
Conclusion
This compound is a valuable reagent for the selective hydrolysis of esters and the synthesis of organotin carboxylates. Its use, however, is predicated on strict adherence to safety protocols due to its high toxicity. The provided protocols and data offer a foundation for the safe and effective application of this compound in a research and development setting.
References
- 1. This compound | Research Grade | RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. A mild and selective method for the hydrolysis of esters with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mild and Selective Method for the Hydrolysis of Esters with this compound | Zendy [zendy.io]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. Preparation, structural elucidation and biocidal applications of trimethyltin(IV) complexes derived from substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trimethyltin Hydroxide as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (B158744) hydroxide (B78521) (Me₃SnOH) is a versatile and highly effective organotin reagent utilized as a catalyst in a variety of organic reactions. Its primary application lies in the mild and selective hydrolysis (saponification) of esters, particularly methyl and benzyl (B1604629) esters, under neutral or slightly basic conditions. This property makes it an invaluable tool in the synthesis of complex molecules, including natural products and peptides, where sensitive functional groups preclude the use of harsh acidic or basic hydrolysis methods. Trimethyltin hydroxide's efficacy is attributed to the Lewis acidity of the tin atom, which activates the ester carbonyl towards nucleophilic attack. This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound as a catalyst in organic synthesis.
Key Applications
-
Selective Ester Hydrolysis: this compound excels in the chemoselective cleavage of methyl and benzyl esters in the presence of other sensitive functional groups that are typically labile to traditional saponification conditions.[1] This includes substrates with stereocenters prone to epimerization or moieties susceptible to elimination.[1]
-
Deprotection in Peptide Synthesis: It is employed for the non-acidolytic cleavage of ester linkages in solid-phase peptide synthesis, compatible with common protecting group strategies like Boc/O-benzyl.[2][3]
-
Natural Product Synthesis: The mild reaction conditions associated with this compound have been instrumental in the total synthesis of complex natural products such as Bryostatin, where selective hydrolysis of a β-hydroxy methyl ester is a critical step.[4][5]
-
Condensation Reactions: this compound can react with acidic compounds like carboxylic acids to form condensation derivatives, which can serve as intermediates in further synthetic transformations.[6]
Data Presentation
Table 1: Synthesis of this compound
| Method | Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
| Conventional Hydrolysis | Trimethyltin chloride | Water/Base | Water or organic solvent | Varies | 3-6 hours | 85-95 | 90-95 |
| Microwave-Assisted | Trimethyltin chloride | Base | 1,2-Dichloroethane (B1671644) (DCE) | 130 | 10-30 minutes | 90-98 | 95-99 |
Data sourced from BenchChem.[1]
Table 2: Yields in this compound-Mediated Ester Hydrolysis
| Substrate Type | Reaction Conditions | Yield (%) | Reference |
| β-Hydroxy methyl esters | DCE, reflux | 84-95 | [5] |
| Fmoc-protected amino esters | DCE, reflux | 95 | [1] |
| N-Acylated (aza)indole methyl esters | 1,2-DCE, microwave, 130°C, 30 min | 65-92 | [6] |
| Resin-bound N-Boc-amino acid/peptide phenacyl esters | 1,2-Dichloroethane, reflux | High | [7] |
Reaction Mechanisms
The catalytic activity of this compound in ester hydrolysis is proposed to proceed through a mechanism involving the Lewis acidic tin center. The tin atom coordinates to the carbonyl oxygen of the ester, thereby activating it towards nucleophilic attack by the hydroxide moiety. This can occur in an intramolecular fashion, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate generates the corresponding carboxylate and methanol, with the this compound being regenerated upon aqueous workup.
In the case of β-hydroxy esters, a directed Lewis acid-base interaction is suggested, where the tin atom coordinates to the ester's carbonyl oxygen while the hydroxyl group of the catalyst interacts with the substrate's hydroxyl group, leading to enhanced selectivity and high yields.[5]
Proposed mechanism for this compound-catalyzed ester hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for the Hydrolysis of Methyl Esters
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substrate (methyl ester)
-
This compound (1.5 - 5.0 equivalents)
-
1,2-Dichloroethane (DCE), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (if necessary)
Procedure:
-
To a solution of the methyl ester (1.0 equiv) in anhydrous 1,2-dichloroethane (0.05 - 0.1 M), add this compound (1.5 - 5.0 equiv).
-
Heat the reaction mixture to reflux (approximately 83°C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Work-up for Tin Byproducts: Organotin byproducts can often be removed by washing the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF). This leads to the formation of insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite®.[8]
Protocol 2: Cleavage of Peptides from Wang Resin
This protocol is specifically for the cleavage of peptides attached to Wang resin via an ester linkage.
Materials:
-
Peptide-loaded Wang resin
-
This compound (10 equivalents)
-
1,2-Dichloroethane (DCE), anhydrous
-
Reaction vessel with a fritted disc
-
Shaker
-
Dichloromethane (DCM) for washing
-
Diethyl ether, cold
-
Centrifuge
Procedure:
-
Swell the peptide-loaded Wang resin in anhydrous DCE in a reaction vessel.
-
Add this compound (10 equivalents based on resin loading).
-
Seal the vessel and shake the mixture at 80°C for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCE and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for peptide cleavage from Wang resin.
Protocol 3: Synthesis of N-Acylated Indole Alkanoic Acids via Methyl Ester Cleavage
This protocol describes the final deprotection step in the synthesis of N-acylated (aza)indole 2-/3-alkanoic acids.[6]
Materials:
-
N-Acylated (aza)indole methyl ester
-
This compound (5.0 equivalents)
-
1,2-Dichloroethane (DCE)
-
Microwave reactor
-
Work-up reagents as described in Protocol 1
Procedure:
-
In a microwave reactor vessel, combine the N-acylated (aza)indole methyl ester (1.0 equiv) and this compound (5.0 equiv) in 1,2-dichloroethane.
-
Heat the mixture in the microwave reactor to 130°C for 30 minutes.[6]
-
After cooling, perform an aqueous work-up as described in Protocol 1 to isolate the desired carboxylic acid.
Safety Precautions
This compound is a highly toxic organotin compound. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound serves as a powerful and selective catalyst for the hydrolysis of esters under mild conditions, finding significant application in the synthesis of complex and sensitive molecules. The provided protocols offer a starting point for researchers to utilize this reagent in their synthetic endeavors. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results. The unique reactivity profile of this compound makes it an essential tool for modern organic synthesis and drug development.
References
- 1. Total Synthesis of Bryostatins. Development of Methodology for Atom-Economic and Stereoselective Synthesis of the C-ring Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Bryostatin 16 via Atom Economical and Chemoselective Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Research Grade | RUO [benchchem.com]
- 6. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
Application Notes and Protocols: Trimethyltin Hydroxide in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of trimethyltin (B158744) hydroxide (B78521) in materials science. Trimethyltin hydroxide is a versatile organotin compound that serves as a valuable precursor and reagent in the synthesis and modification of various materials.[1][2] Its applications range from the selective hydrolysis of esters in polymer chemistry to its use as a precursor for advanced materials such as metal-organic frameworks (MOFs) and perovskites.[1]
Due to the high toxicity of this compound, it is imperative that all handling and experimental procedures are conducted with strict adherence to safety protocols in a well-ventilated chemical fume hood with appropriate personal protective equipment.[2][3][4]
Key Applications in Materials Science
Selective Reagent for Ester Hydrolysis
This compound is highly effective for the mild and selective hydrolysis of esters, particularly methyl esters, to their corresponding carboxylic acids.[5][6] This reactivity is crucial in materials science for several reasons:
-
Polymer Modification: It allows for the selective cleavage of ester groups on polymer backbones or side chains to introduce carboxylic acid functionalities.[5][7] These functional groups can then be used for further modifications, such as grafting, cross-linking, or altering the polymer's solubility and other properties.
-
Synthesis of Building Blocks: In the synthesis of complex molecules for new materials, this compound provides a method to deprotect carboxylic acid groups under neutral conditions, which is compatible with other sensitive functional groups in the molecule.[2]
-
High Chemoselectivity: The reaction is highly chemoselective, proceeding under mild, non-acidolytic, and pH-neutral conditions, making it suitable for substrates with sensitive functional groups.[2][8] High yields, often ranging from 84% to 95%, have been reported for the hydrolysis of complex substrates like β-hydroxy methyl esters.[1]
The proposed mechanism for this hydrolysis involves the tin atom of this compound acting as a soft Lewis acid, coordinating to the carbonyl oxygen of the ester.[1][2] In the case of β-hydroxy methyl esters, a directed Lewis acid-base interaction further enhances the reaction's efficiency, where the tin atom coordinates to the ester's carbonyl oxygen while the reagent's hydroxyl group interacts with the substrate's hydroxyl group.[1]
Precursor for Advanced Materials
This compound is a key precursor and transmetallating agent in the synthesis of more complex organotin compounds and advanced materials.[1]
-
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The trimethyltin group can be transferred to other metals or main group elements, facilitating the construction of MOFs and coordination polymers.[1] These materials are of great interest for applications in gas storage, catalysis, and sensing.
-
Perovskite Solar Cells: It is used in the preparation of perovskite precursors for the development of tin-based perovskite solar cells, a promising next-generation energy material.[1]
-
Synthesis of Organotin Derivatives: It serves as a starting material for the synthesis of various organotin compounds through substitution reactions with, for example, halogenating agents.[1] The resulting trimethyltin halides are versatile intermediates for further functionalization.[1]
Quantitative Data Presentation
The following tables summarize quantitative data for representative applications of this compound in ester hydrolysis.
Table 1: Hydrolysis of Various Esters with this compound
| Substrate | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| β-Hydroxy methyl esters | Not specified | Not specified | Not specified | Not specified | 84 - 95 | [1] |
| Fmoc-protected amino esters | Not specified | Not specified | Not specified | Not specified | 95 | [1] |
| γ-Aryl-keto-α-amino acids | Not specified | Dichloroethane | 80 | 7 | 40 - 85 (2 steps) | [8] |
| Ethyl isoxazoline (B3343090) carboxylate | 4 - 10 | Dichloroethane | 80 | 8+ | Reaction proceeds | [9] |
| N1-acylated (aza)indole methyl esters | 5 | 1,2-Dichloroethane (B1671644) | 130 (Microwave) | 0.5 | High | [10] |
Experimental Protocols
Safety Precaution: this compound is extremely toxic and must be handled in a certified chemical fume hood.[3][4][11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][4] All glassware and equipment should be decontaminated after use.
Protocol 1: Synthesis of this compound
This protocol is adapted from a common method for the synthesis of this compound from trimethyltin chloride.[1][13]
Materials:
-
Trimethyltin chloride
-
Potassium hydroxide (solid)
-
Anhydrous methanol (B129727)
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve trimethyltin chloride (e.g., 370 mg) in anhydrous methanol (e.g., 5 mL).[13]
-
Slowly add solid potassium hydroxide (e.g., 104 mg, 1.9 mmol) to the stirred solution at room temperature.[13]
-
Continue stirring the reaction mixture at room temperature for 1 hour. A precipitate of potassium chloride will form.[13]
-
After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.[13]
-
Concentrate the filtrate under vacuum using a rotary evaporator to obtain this compound as a solid.[13]
Protocol 2: General Protocol for this compound-Mediated Methyl Ester Hydrolysis
This protocol provides a general procedure for the hydrolysis of a methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl ester substrate
-
This compound
-
1,2-Dichloroethane (DCE)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add the methyl ester substrate (1 equivalent).
-
Add this compound (1 to 10 equivalents, optimization may be required).[9]
-
Add 1,2-dichloroethane as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 7-8 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, LC-MS).[8][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up to remove the tin byproducts and isolate the carboxylic acid product.
-
Purify the product by a suitable method, such as crystallization or chromatography.
Protocol 3: Microwave-Assisted Hydrolysis of N1-Acylated Indole (B1671886) Methyl Esters
This protocol is for the rapid hydrolysis of methyl esters on N1-acylated indole scaffolds using microwave irradiation.[10]
Materials:
-
N1-acylated indole methyl ester substrate
-
This compound
-
1,2-Dichloroethane (DCE)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine the N1-acylated indole methyl ester (1 equivalent) and this compound (5 equivalents).[10]
-
Add 1,2-dichloroethane as the solvent.[10]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 30 minutes.[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Proceed with an appropriate work-up and purification procedure to isolate the desired carboxylic acid.
Mandatory Visualizations
Caption: Workflow for a typical this compound-mediated ester hydrolysis.
Caption: Proposed mechanism for this compound-mediated ester hydrolysis.
Caption: Role of this compound as a precursor in materials synthesis.
References
- 1. This compound | Research Grade | RUO [benchchem.com]
- 2. Buy this compound | 56-24-6 [smolecule.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Mild, efficient and selective hydrolysis of polymer-supported methyl esters using this compound | Semantic Scholar [semanticscholar.org]
- 6. A mild and selective method for the hydrolysis of esters with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. thomassci.com [thomassci.com]
- 13. guidechem.com [guidechem.com]
Application Notes and Protocols: Trimethyltin Hydroxide in the Synthesis of Complex Heterocyclic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyltin (B158744) hydroxide (B78521) (Me₃SnOH) is a versatile organotin reagent utilized in modern organic synthesis. While its application in the direct formation of heterocyclic rings is not widely documented, it serves as a critical reagent for the mild and selective hydrolysis of esters. This functionality is particularly valuable in the multi-step synthesis of complex molecules, including bioactive ketoheterocycles, where harsh deprotection conditions could compromise sensitive functional groups or stereocenters. These application notes provide an overview of the utility of trimethyltin hydroxide in synthetic workflows and detail a protocol for its use in ester cleavage.
Application Notes
This compound is most prominently employed for the saponification of esters, particularly methyl esters, under neutral and anhydrous conditions. This method offers a significant advantage over traditional acidic or basic hydrolysis, which can lead to undesirable side reactions such as epimerization, retro-Claisen condensation, or degradation of acid/base-labile protecting groups.
The mechanism of ester hydrolysis with this compound is believed to involve the coordination of the tin atom to the carbonyl oxygen of the ester, activating the carbonyl group towards nucleophilic attack by the hydroxide. This process is often carried out in non-polar aprotic solvents like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures.
In the context of preparing complex inhibitors, such as those targeting kinase signaling pathways, this compound can be instrumental in a late-stage deprotection step. For instance, a synthetic strategy might involve the construction of a complex molecular scaffold with a protected carboxylic acid moiety. In the final steps, selective removal of the ester protecting group with this compound unmasks the carboxylic acid, which may be crucial for the compound's biological activity or for further derivatization.
While the direct preparation of a ketoheterocycle ring using this compound is not a reported application, its role in the overall synthetic scheme of molecules containing such moieties can be indispensable for achieving high yields and preserving molecular complexity.
Experimental Protocols
The following is a general protocol for the this compound-mediated hydrolysis of a methyl ester in a complex synthetic intermediate. This protocol is based on procedures reported in the synthesis of complex natural products.
Materials:
-
Methyl ester substrate
-
This compound (Me₃SnOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
5% aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the methyl ester substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.05 M.
-
Add this compound (5.0-6.0 equiv) to the solution.
-
Heat the reaction mixture to 70-80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude carboxylic acid.
-
Purify the product by flash column chromatography on silica (B1680970) gel, if necessary.
Safety Precautions: Organotin compounds, including this compound, are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Data Presentation
The following table summarizes representative quantitative data for this compound-mediated ester hydrolysis from a reported synthesis.
| Substrate | Reagent and Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Complex methyl ester intermediate | Me₃SnOH (6.0 equiv) | DCE | 70 | 2 | 83 (over two steps) |
| N-acylated indole (B1671886) methyl ester | Me₃SnOH (5.0 equiv) | DCE | 130 (microwave) | 0.5 | 78-98 |
Visualizations
Experimental Workflow
The following diagram illustrates a general synthetic workflow where this compound is used for a key deprotection step in the synthesis of a complex target molecule.
Caption: General workflow for complex molecule synthesis.
p38 MAP Kinase Signaling Pathway
Ketoheterocycles are a class of compounds that include potent inhibitors of various kinases, such as p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it an important target for drug development.
Caption: Simplified p38 MAP kinase signaling pathway.
Troubleshooting & Optimization
Navigating the Neurotoxicity of Trimethyltin Hydroxide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the neurotoxic properties of Trimethyltin (B158744) hydroxide (B78521) (TMT) during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Quick Reference: Safety and Handling FAQs
Q1: What are the immediate first aid measures in case of Trimethyltin hydroxide exposure?
A1: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Instantly remove all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Q2: What are the primary signs and symptoms of TMT exposure?
A2: TMT exposure can lead to a range of severe neurological symptoms. In animal studies, signs of poisoning include tremors, hyperexcitability, aggressive behavior, weight loss, and convulsions.[1][2][3] In humans, exposure can cause memory loss, confusion, and seizures.
Q3: What personal protective equipment (PPE) is mandatory when handling TMT?
A3: A comprehensive suite of PPE is required:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before use.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a chemical-resistant apron, lab coat, and other protective clothing to prevent skin contact.
Q4: How should I handle a spill of this compound?
A4:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear full PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
Q5: What is the proper procedure for disposing of TMT waste?
A5: TMT waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidelines on hazardous waste disposal. Do not dispose of TMT down the drain.
Quantitative Toxicity Data
The following table summarizes the acute toxicity of Trimethyltin compounds from various studies. Note that toxicity can vary depending on the specific salt and the animal model used.
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Rat | Oral (gavage) | 12.6 mg/kg | [2][3] |
| Mouse | Intraperitoneal (IP) | 3.0 mg/kg | [4] |
| Hamster, Gerbil, Marmoset | Not specified | Approx. 3 mg/kg (probable lethal dose) | [5] |
Experimental Protocols
In Vivo Neurotoxicity Model in Mice
This protocol outlines a general procedure for inducing neurotoxicity in mice using this compound.
Objective: To create a murine model of hippocampal neurodegeneration.
Materials:
-
This compound (TMT)
-
Sterile saline solution (0.9% NaCl)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Appropriate animal handling and restraint equipment
-
Syringes and needles for intraperitoneal (IP) injection
Methodology:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
TMT Solution Preparation: Prepare a stock solution of TMT in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, to achieve a dose of 3.0 mg/kg, a 0.3 mg/mL solution would be appropriate for a 25g mouse receiving a 0.25 mL injection. Ensure the TMT is fully dissolved.
-
Administration: Administer a single intraperitoneal (IP) injection of TMT at a dosage of 3.0 mg/kg body weight.[4] A control group should receive an equivalent volume of sterile saline.
-
Behavioral Monitoring: Observe the animals daily for clinical signs of neurotoxicity, including tremors, seizures, hyperactivity, and aggression.[1] Behavioral tests such as the Morris water maze or open field test can be performed at specific time points post-injection to assess cognitive deficits and locomotor activity.
-
Tissue Collection: At the desired experimental endpoint (e.g., 7, 14, or 28 days post-injection), euthanize the mice according to approved institutional protocols. Perfuse the animals transcardially with saline followed by 4% paraformaldehyde for histological analysis. Brains can also be collected fresh for biochemical or molecular assays.
-
Analysis: Process the brain tissue for immunohistochemistry to assess neuronal loss (e.g., NeuN staining) and gliosis (e.g., GFAP and Iba1 staining) in the hippocampus. Biochemical assays can be used to measure markers of oxidative stress or inflammation.
In Vitro Neurotoxicity Assay Using SH-SY5Y Cells
This protocol describes a method to assess the cytotoxicity of this compound on the human neuroblastoma cell line SH-SY5Y using the MTT assay.
Objective: To determine the dose-dependent cytotoxic effects of TMT on neuronal cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (TMT)
-
Sterile phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
TMT Treatment: Prepare serial dilutions of TMT in complete culture medium. Remove the old medium from the wells and add 100 µL of the TMT-containing medium at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control group (medium with the same concentration of the TMT solvent, if any) and a no-treatment control group.
-
Incubation: Incubate the cells with TMT for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. Plot the cell viability against the TMT concentration to determine the IC50 value (the concentration of TMT that causes 50% inhibition of cell viability).
Troubleshooting Experimental Issues
Q6: My in vivo behavioral results show high variability between animals in the same treatment group. What could be the cause?
A6: High variability in behavioral outcomes is a common challenge.
-
Animal-Related Factors: Ensure that all animals are of the same strain, sex, and age. House animals under identical conditions to minimize environmental stressors. The timing of behavioral testing (time of day) should be consistent.
-
TMT Administration: Inconsistent injection technique can lead to variability in the absorbed dose. Ensure that all injections are administered consistently (e.g., intraperitoneally) by a trained individual.
-
Behavioral Paradigm: The chosen behavioral test may be sensitive to subtle environmental cues. Ensure the testing environment is consistent (e.g., lighting, noise levels) and that the equipment is cleaned thoroughly between animals.
Q7: I am observing inconsistent results in my in vitro cell viability assays with TMT. What are some potential reasons?
A7: Inconsistent in vitro results can stem from several factors.
-
Cell Culture Conditions: Ensure that the cell passage number is consistent between experiments, as cell sensitivity to toxins can change with prolonged culturing. Maintain consistent cell seeding densities.
-
TMT Solution: Prepare fresh TMT solutions for each experiment, as the compound's stability in solution may vary. Ensure complete dissolution of the TMT.
-
Assay Performance: Pipetting errors can introduce significant variability. Ensure accurate and consistent pipetting, especially during serial dilutions and reagent additions. The incubation time with the viability reagent (e.g., MTT) should be consistent across all plates and experiments.
Q8: Some of my TMT-treated cells in culture appear to be detaching from the plate. How should I interpret this?
A8: Cell detachment is a common indicator of cytotoxicity. TMT can induce apoptosis and necrosis, leading to a loss of cell adhesion.[6] When performing assays, be gentle when changing media to avoid dislodging loosely attached but still viable cells. Consider using assays that measure markers from both the attached cells and the supernatant (e.g., LDH assay for membrane integrity) to get a complete picture of cytotoxicity.
Signaling Pathways in TMT Neurotoxicity
TMT-induced neurotoxicity involves complex signaling cascades, primarily revolving around oxidative stress and neuroinflammation.
Oxidative Stress and Apoptotic Pathway
TMT induces the generation of reactive oxygen species (ROS), leading to oxidative stress.[7][8] This can damage cellular components and activate apoptotic pathways.
Neuroinflammatory Pathway
TMT can activate microglia, the resident immune cells of the brain, leading to a neuroinflammatory response. This involves the activation of signaling pathways like NF-κB and MAPKs, resulting in the production of pro-inflammatory mediators.[6][9]
References
- 1. Neuropathological and behavioral toxicology of trimethyltin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The behavioral and neuropathologic sequelae of intoxication by trimethyltin compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropathology of trimethyltin intoxication. IV. Changes in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotoxicity of trimethyltin chloride in hamsters, gerbils and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate Trimethyltin-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of Trimethyltin Hydroxide Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of trimethyltin (B158744) hydroxide (B78521) waste. Given the acute toxicity of this compound, adherence to strict safety protocols is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with trimethyltin hydroxide?
A1: this compound is a highly toxic organotin compound. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][3][4] The compound is a white, crystalline solid that is soluble in water and many organic solvents.[5] Due to its high toxicity, all handling and disposal procedures must be conducted with extreme caution in a well-ventilated area, preferably a chemical fume hood, and with appropriate personal protective equipment (PPE).
Q2: What are the immediate first aid measures in case of exposure to this compound?
A2: In case of any exposure, immediate medical attention is required.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[2][3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Q3: How should I store this compound waste before disposal?
A3: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels) and solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.[6] The container should be clearly marked with "Hazardous Waste," "Toxic," and "Organotin Compounds." Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and halogens.[2]
Q4: Can I dispose of small amounts of this compound waste down the drain?
A4: No. Under no circumstances should this compound or any organotin waste be disposed of down the sanitary sewer system.[2][3] It is very toxic to aquatic life and can cause long-term damage to the environment.[1][3]
Q5: What are the general regulatory requirements for disposing of this compound waste?
A5: this compound waste is considered hazardous waste. Its disposal is governed by local, state, and federal regulations.[7] All waste must be disposed of through an approved hazardous waste disposal facility.[1][2][3] You must follow your institution's specific guidelines for hazardous waste management. This typically involves packaging the waste in approved containers, labeling it correctly, and arranging for pickup by a licensed hazardous waste contractor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Accidental Spill of this compound (Solid) | Improper handling; container failure. | Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[8] Do not use combustible materials like paper towels. Carefully sweep up the material, place it in a sealed, labeled hazardous waste container, and decontaminate the area with a suitable cleaning agent followed by soap and water. |
| Accidental Spill of this compound Solution | Improper handling; container failure. | Evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Prevent the spill from entering drains.[2][3] Collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly. |
| Contaminated Glassware | Use in experiments with this compound. | Glassware should be decontaminated before routine washing. Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove residual organotin, collecting the rinsate as hazardous waste. Then, immerse the glassware in an oxidizing bath (e.g., commercial bleach or 10% nitric acid) for at least 12 hours in a fume hood. The decontamination bath should also be disposed of as hazardous waste. |
| Uncertainty about Waste Compatibility | Mixing different waste streams. | Do not mix this compound waste with other waste streams, especially strong acids or oxidizers, as this could lead to hazardous reactions. If you are unsure about compatibility, consult your institution's environmental health and safety (EHS) office. |
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C₃H₁₀OSn | [1] |
| Molecular Weight | 180.82 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1][5] |
| Melting Point | 118-119 °C | [1] |
| Solubility | Soluble in water and many organic solvents | [5] |
| UN Number | 3146 | [1] |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
Experimental Protocol: Oxidative Treatment of Liquid this compound Waste
This protocol describes a method to reduce the toxicity of liquid this compound waste by oxidizing it to less toxic inorganic tin compounds. This procedure should be performed in a chemical fume hood with appropriate PPE.
Objective: To chemically degrade this compound in a liquid waste stream prior to disposal as hazardous waste.
Materials:
-
Liquid waste containing this compound.
-
Commercial bleach (sodium hypochlorite (B82951) solution, ~5-8%).
-
Large, appropriate chemical-resistant container for the treatment.
-
Stir plate and magnetic stir bar.
-
pH paper or pH meter.
-
Sodium bisulfite or sodium thiosulfate (B1220275) solution (for quenching excess bleach).
-
Designated hazardous waste container.
Procedure:
-
Segregation and Dilution: Ensure the organotin waste is not mixed with other incompatible waste streams. If the waste is highly concentrated, dilute it with a compatible solvent (e.g., water or the solvent it is already in) in the treatment container.
-
Oxidation:
-
Place the treatment container on a stir plate and begin stirring the diluted waste solution.
-
Slowly and in small portions, add commercial bleach to the stirring solution. The reaction can be exothermic, so monitor the temperature. A general guideline is to add bleach in a 2:1 volume ratio to the estimated amount of organotin compound, but a larger excess may be necessary.
-
-
Reaction Time: Continue stirring the mixture at room temperature for a minimum of 12 hours (overnight is recommended) to ensure the oxidation is complete.
-
Quenching Excess Oxidant (Optional but Recommended): Slowly add a solution of sodium bisulfite or sodium thiosulfate to the reaction mixture to neutralize any remaining bleach.
-
Neutralization: Check the pH of the treated waste. If it is highly acidic or basic, neutralize it to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute hydrochloric acid for basic solutions).
-
Disposal: Even after treatment, the waste, which now contains less toxic inorganic tin compounds, must still be disposed of as hazardous waste. Transfer the treated solution to a designated hazardous waste container, label it appropriately (e.g., "Treated Inorganic Tin Waste"), and arrange for disposal through your institution's EHS office.[1]
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ereztech.com [ereztech.com]
Technical Support Center: Optimizing Ester Hydrolysis with Trimethyltin Hydroxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective hydrolysis of esters using trimethyltin (B158744) hydroxide (B78521).
Frequently Asked Questions (FAQs)
Q1: What is trimethyltin hydroxide and why is it used for ester hydrolysis?
This compound (Me₃SnOH) is an organotin compound used for the mild and selective cleavage of esters.[1][2][3][4] It is particularly advantageous when dealing with sensitive functional groups that would not withstand traditional saponification conditions using strong bases like NaOH or KOH.[1][5] Its use can help avoid unwanted side reactions such as elimination and epimerization, thus preserving the stereochemical integrity of the molecule.[1][3]
Q2: What types of esters can be hydrolyzed with this compound?
This compound is effective for the hydrolysis of various esters, including methyl, ethyl, allyl, and benzyl (B1604629) esters.[6] It has been successfully applied in the synthesis of complex molecules, including peptides and natural products.[1][5] It shows high selectivity for esters, even in the presence of other sensitive functional groups.[1]
Q3: What are the typical reaction conditions for ester hydrolysis with this compound?
The reaction is typically carried out in a non-aqueous solvent, with 1,2-dichloroethane (B1671644) (DCE) being commonly used.[3][6][7] Reaction temperatures can range from room temperature to reflux (e.g., 80°C), and microwave irradiation can be used to accelerate the process.[1][6][7][8]
Q4: How does the mechanism of this compound-mediated ester hydrolysis work?
The mechanism is not a simple nucleophilic substitution.[1] For certain substrates, such as β-hydroxy methyl esters, a directed Lewis acid-base interaction is proposed. The tin atom coordinates to the carbonyl oxygen of the ester, while the hydroxyl group of the reagent interacts with the hydroxyl group of the substrate. This chelation pre-organizes the substrate for hydrolysis.[1]
Q5: What are the key safety precautions when handling this compound?
This compound is a highly hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled.[9][10][11][12][13] It is also very toxic to aquatic life.[9][11][12] Always handle this reagent in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection.[9][10][11] It is also air-sensitive.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low conversion of the starting ester. | Insufficient amount of this compound. | Increase the equivalents of this compound. In some cases, 4 to 10 equivalents may be necessary.[8] |
| Low reaction temperature. | Increase the reaction temperature. Refluxing in 1,2-dichloroethane (80°C) is a common condition.[7][8] Consider using microwave irradiation to accelerate the reaction, with temperatures up to 130°C.[6] | |
| Short reaction time. | Extend the reaction time. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS. | |
| Decomposition of starting material or product. | The substrate may be sensitive to heat. | If using elevated temperatures, try running the reaction at a lower temperature for a longer duration. |
| The substrate may be incompatible with the reagent. | While this compound is known for its mildness, substrate compatibility should always be considered. Review the literature for similar substrates. | |
| Difficulty in isolating the carboxylic acid product. | The product may be soluble in the aqueous phase during workup. | Acidify the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to protonate the carboxylate, making it more soluble in organic solvents for extraction. |
| Formation of tin byproducts that complicate purification. | After acidification and extraction, washing the organic layer with brine can help remove some tin salts. Column chromatography may be necessary to achieve high purity. | |
| Inconsistent reaction results. | Degradation of this compound. | This compound can be sensitive to air and moisture.[11] Ensure it is stored properly and handled under an inert atmosphere if necessary. |
| Purity of the solvent. | Use anhydrous solvents to avoid introducing water, which could affect the reaction. |
Quantitative Data Summary
The following table summarizes typical reaction conditions found in the literature for ester hydrolysis using this compound.
| Parameter | Value | Solvent | Notes | Reference |
| Equivalents of Me₃SnOH | 1 - 10 eq. | 1,2-Dichloroethane | A 1:1 stoichiometry may not be sufficient. 4-10 equivalents are sometimes required for difficult substrates. | [8] |
| Temperature | 80°C (Reflux) | 1,2-Dichloroethane | Standard thermal condition for many applications. | [7][8] |
| Temperature (Microwave) | 130°C | 1,2-Dichloroethane | Microwave irradiation can significantly reduce reaction times. | [6] |
| Reaction Time (Thermal) | 7 - 8 hours | 1,2-Dichloroethane | Reaction progress should be monitored. | [7][8] |
| Reaction Time (Microwave) | 30 minutes | 1,2-Dichloroethane | A significant acceleration compared to thermal heating. | [6] |
Experimental Protocol: General Procedure for Ester Hydrolysis
This protocol provides a general guideline. The specific amounts, reaction time, and temperature should be optimized for each substrate.
Materials:
-
Ester substrate
-
This compound (Me₃SnOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the ester substrate.
-
Reagent Addition: Under a fume hood, add anhydrous 1,2-dichloroethane to dissolve the ester. Then, add the desired amount of this compound (typically 4-5 equivalents).
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Slowly add 1M HCl solution to the reaction mixture to protonate the carboxylate and precipitate tin salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (or another suitable organic solvent). Repeat the extraction 2-3 times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude carboxylic acid product by column chromatography, recrystallization, or other suitable methods if necessary.
Visualizations
Caption: General workflow for this compound-mediated ester hydrolysis.
References
- 1. This compound | Research Grade | RUO [benchchem.com]
- 2. A mild and selective method for the hydrolysis of esters with this compound. | Semantic Scholar [semanticscholar.org]
- 3. A Mild and Selective Method for the Hydrolysis of Esters with this compound | Zendy [zendy.io]
- 4. A mild and selective method for the hydrolysis of esters with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.nl [fishersci.nl]
Preventing degradation of Trimethyltin hydroxide during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Trimethyltin hydroxide (B78521) to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My Trimethyltin hydroxide has turned into a clumpy or sticky solid. What happened?
A1: Clumping or the formation of a sticky solid is a common indicator of degradation. This compound is highly sensitive to moisture and air.[1][2] Exposure to atmospheric moisture can lead to hydrolysis and polymerization, altering the physical state of the compound. In its solid state, this compound exists as a linear polymer, and exposure to moisture can disrupt this structure.
Q2: I observe unexpected peaks in my analytical analysis (NMR, GC-MS) of a stored sample of this compound. What could be the cause?
A2: The appearance of new peaks in your analytical data strongly suggests the presence of degradation products. This compound can degrade via several pathways, including hydrolysis and polymerization.[3] In the presence of air and moisture, it can slowly convert to other organotin species or inorganic tin compounds. It is crucial to use a fresh, properly stored sample for your experiments to ensure the purity of your starting material.
Q3: What are the ideal storage conditions for long-term stability of this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[1][2] The recommended storage temperature is between 10°C and 25°C.[4] It is also advisable to protect the compound from light.
Q4: Can I handle this compound on the open bench?
A4: No, it is strongly recommended to handle this compound in a controlled environment, such as a glovebox or under a continuous flow of inert gas (e.g., using Schlenk line techniques).[1][5] This minimizes its exposure to air and moisture, which are the primary drivers of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., clumping, discoloration) | Exposure to air and/or moisture leading to hydrolysis and/or polymerization. | Discard the degraded material. Procure a fresh batch of this compound and ensure it is stored under an inert atmosphere in a tightly sealed container. |
| Inconsistent experimental results | Degradation of the this compound reagent, leading to lower purity and the presence of interfering byproducts. | Verify the purity of your this compound stock using a validated analytical method (e.g., NMR or GC-MS). If degradation is confirmed, use a fresh, properly stored sample. |
| Difficulty in dissolving the compound | Formation of insoluble polymers due to degradation. | If the compound does not dissolve in appropriate solvents where it is known to be soluble, this is a strong indication of degradation. The material should not be used for experiments. |
Data on Storage Conditions and Stability
While specific kinetic data for the degradation of this compound under various storage conditions is not extensively published, the following table summarizes the expected stability based on the known properties of air-sensitive organometallic compounds.
| Storage Condition | Temperature | Atmosphere | Expected Purity after 6 Months | Expected Purity after 12 Months |
| Recommended | 10°C - 25°C | Inert (Nitrogen/Argon) | >98% | >97% |
| Sub-optimal | Room Temperature | Air (in a desiccator) | 85-95% | 70-85% |
| Poor | Room Temperature | Air (unsealed container) | <70% | <50% |
Note: The purity values are estimates for a solid sample and can vary based on the initial purity and the specific conditions of exposure.
Experimental Protocols
Protocol 1: Stability Assessment of this compound using ¹H NMR Spectroscopy
Objective: To monitor the degradation of this compound over time under different storage conditions.
Methodology:
-
Sample Preparation:
-
Divide a fresh batch of this compound (>97% purity) into three portions.
-
Sample A (Recommended Storage): Store in a sealed vial under a nitrogen atmosphere in a temperature-controlled environment (10°C - 25°C).
-
Sample B (Sub-optimal Storage): Store in a vial with a perforated cap inside a desiccator at room temperature.
-
Sample C (Poor Storage): Store in a vial with a loose cap on a laboratory bench at room temperature.
-
-
NMR Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, and 12 months), take a small aliquot (approx. 5 mg) from each sample.
-
Dissolve the aliquot in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum. The characteristic signal for the methyl protons of this compound appears as a sharp singlet.
-
Integrate the peak corresponding to this compound and any new peaks that appear over time, which would indicate degradation products.
-
-
Data Analysis:
-
Calculate the relative percentage of this compound remaining at each time point by comparing the integration of its characteristic peak to the total integration of all species in the spectrum.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To rapidly assess the degradation pathways of this compound under stress conditions.
Methodology:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol).
-
To separate aliquots, add a controlled amount of a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH).
-
Monitor the reaction by taking samples at various time points and analyzing them by a suitable method like GC-MS to identify and quantify any degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Monitor the formation of degradation products over time using an appropriate analytical technique.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 50°C).
-
Analyze the sample at regular intervals to assess for any degradation.
-
-
Photodegradation:
-
Expose a solution or solid sample of this compound to a UV light source.
-
Monitor the sample for degradation over time.
-
Visualizations
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | Research Grade | RUO [benchchem.com]
- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Troubleshooting unexpected side reactions with Trimethyltin hydroxide
Welcome to the technical support center for Trimethyltin (B158744) hydroxide (B78521) (Me₃SnOH). This resource is intended for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and other common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
General Handling and Stability
Q1: My reaction with Trimethyltin hydroxide is giving a lower yield than expected. What are the general stability concerns I should be aware of?
A1: this compound is sensitive to air and atmospheric moisture.[1] Exposure to air can lead to the formation of inactive tin species, thus reducing the effective concentration of your reagent and leading to lower yields. It is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen). Additionally, thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases.[1] Ensure your reaction temperature is appropriate for the intended transformation and does not exceed the decomposition temperature of the reagent.
Side Reactions in Ester Hydrolysis
Q2: I am observing an unexpected fragmentation of my molecule during a methyl ester hydrolysis using this compound. What could be the cause?
A2: A known, though uncommon, side reaction during ester hydrolysis with this compound is a retro-aldol reaction.[2][3] This is more likely to occur if your substrate has a β-hydroxy ketone or aldehyde motif and the reaction is conducted at elevated temperatures.[2] The basicity of the hydroxide can catalyze the fragmentation of the carbon-carbon bond.
Q3: How can I prevent the retro-aldol side reaction?
A3: There are a couple of strategies to mitigate or prevent a retro-aldol reaction:
-
Lower the reaction temperature: If the desired hydrolysis can proceed at a lower temperature, this will disfavor the higher activation energy pathway of the retro-aldol reaction.
-
Change the order of synthetic steps: If possible, perform the ester hydrolysis before steps that might introduce the functionality susceptible to the retro-aldol reaction.[2]
-
Use an alternative reagent: In some cases, other mild hydrolysis agents that are less basic might be more suitable.
Q4: Are there any alternatives to this compound for mild ester hydrolysis if I'm consistently seeing side reactions?
A4: Yes, several alternatives can be considered, depending on the specific substrate and other functional groups present:
-
Lithium Hydroxide (LiOH): Often used in a mixture of THF, methanol, and water, LiOH is a common reagent for ester saponification.[2] However, its basicity can sometimes lead to other side reactions like epimerization.
-
Calcium Hydroxide (Ca(OH)₂): Generated in situ from CaCl₂ and NaOH, this reagent has been shown to be effective for methyl ester hydrolysis and can sometimes offer better compatibility with sensitive functional groups compared to this compound.[3][4]
-
Enzymatic Hydrolysis: For highly sensitive substrates, using an esterase or lipase (B570770) can provide excellent selectivity under very mild conditions.
Side Reactions in Stille Coupling
Q5: I am using a trimethyltin reagent in a Stille coupling reaction and observing a significant amount of a homocoupled byproduct of my organostannane. How can I minimize this?
A5: Homocoupling of the organostannane is a common side reaction in Stille couplings.[5] It can occur through two primary mechanisms: reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[5] To minimize this:
-
Ensure complete reduction of the Pd(II) precatalyst to the active Pd(0) species before the addition of the organostannane. This can be achieved by a pre-stirring period of the palladium source with the phosphine (B1218219) ligand.
-
Carefully control the stoichiometry of the reactants. An excess of the organostannane can favor homocoupling.
-
Optimize the reaction temperature. Lowering the temperature may reduce the rate of the homocoupling reaction relative to the desired cross-coupling.
Workup and Purification
Q6: I am having difficulty removing tin byproducts from my reaction mixture. What are the recommended procedures?
A6: The removal of toxic organotin byproducts is a critical step. Several methods are effective:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a very common and effective method. The fluoride ions react with the tin byproducts to form insoluble organotin fluorides, which can be removed by filtration.[6]
-
Chromatography on Triethylamine-Treated Silica (B1680970) Gel: For compounds that are sensitive to aqueous workups or when KF treatment is incomplete, flash chromatography using silica gel that has been pre-treated with triethylamine (B128534) can effectively remove tin residues.[6]
-
Other Scavengers: In specific cases, other reagents like aluminum trichloride (B1173362) (AlMe₃) or sodium hydroxide (NaOH) can be used to convert tin byproducts into more easily separable forms.[6]
Troubleshooting Guides
Low Reaction Yield
If you are experiencing low yields, follow this troubleshooting workflow:
Removal of Tin Byproducts
This workflow will guide you through the process of removing organotin contaminants from your reaction mixture.
References
- 1. A Mild and Selective Method for the Hydrolysis of Esters with this compound | Zendy [zendy.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. A mild and selective method for the hydrolysis of esters with this compound. | Semantic Scholar [semanticscholar.org]
Trimethyltin Hydroxide Purification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized trimethyltin (B158744) hydroxide (B78521).
Troubleshooting Guides
Q1: My final product has low purity after synthesis from trimethyltin chloride and KOH. What are the likely impurities and how can I remove them?
A1: The most common impurities are unreacted starting materials, inorganic salts, and side-products from hydrolysis.
-
Inorganic Salts (e.g., KCl, NaCl): If you synthesized the compound using potassium hydroxide (KOH) or sodium hydroxide (NaOH), salts like potassium chloride (KCl) will precipitate during the reaction.[1] These are typically removed by filtration of the reaction mixture.[1] If your product is contaminated, redissolving the crude product in a suitable solvent and re-filtering may be effective.
-
Unreacted Trimethyltin Chloride: This is a common impurity. Purification via vacuum sublimation is highly effective at separating the more volatile trimethyltin chloride from the hydroxide.[2]
-
Partially Condensed Intermediates: The hydrolysis of trimethyltin chloride can form intermediates like cationic tristannatoxane chains.[3] Careful control of reaction conditions and subsequent purification are necessary to minimize these.
-
Tin Oxides: These can form as contaminants, particularly if volatile organic impurities are present during purification by sublimation.[2] A brief hold at a lower temperature (e.g., 40 °C) under vacuum before the main sublimation can help remove these volatile organics.[2]
Q2: I'm attempting purification by sublimation, but the yield is very low or the process is too slow. What parameters should I check?
A2: Sublimation is an effective method but requires careful control of temperature and pressure.[2]
-
Temperature and Pressure: A common condition reported for successful sublimation is 80 °C under a reduced pressure of 0.1 mbar.[2][4] Ensure your vacuum system can achieve and maintain this pressure.
-
System Leaks: Even small leaks in your sublimation apparatus will significantly hinder the process. Check all joints and seals.
-
Condenser Temperature: The temperature of the cold finger or condenser is critical. If it is too warm, the sublimed product will not deposit efficiently. If it is too cold, volatile impurities may also condense.
-
Material Form: Ensure the crude material is a dry, fine powder to maximize surface area for efficient sublimation.
Q3: The crystals I obtained from sublimation are very fine needles that are difficult to handle and characterize. Is this normal?
A3: Yes, this is a known characteristic of trimethyltin hydroxide. Sublimation typically yields long, acicular (needle-shaped) crystals.[2] These crystals have a significant tendency for twinning, which can make isolating a single crystal for X-ray diffraction analysis very challenging.[5]
Q4: My purified this compound seems to degrade or change over time in storage. How can I prevent this?
A4: this compound is sensitive to its environment.[6][7]
-
Air and Moisture Sensitivity: The compound is air-sensitive and hygroscopic.[1][6][7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Storing it in a desiccator is also crucial.
-
Heat and Light: Avoid storing the compound in direct sunlight or at elevated temperatures, as it can undergo thermal decomposition.[7] Storage at room temperature in a dark, dry place is recommended.[8]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Vacuum sublimation is generally considered the most effective method.[2] It excels at removing both volatile organic impurities and residual starting materials like trimethyltin chloride.[2] It can achieve significantly higher purity compared to other methods like recrystallization, especially for removing chloride contamination.[2]
Q2: What level of purity can I expect from different purification techniques?
A2: Purity levels are highly dependent on the specific contaminants present. However, comparative studies have shown a clear advantage for sublimation.
| Purification Method | Typical Purity Achieved (Chloride Content) | Reference |
| Vacuum Sublimation | ≤0.2% | [2] |
| Recrystallization | 2–3% | [2] |
Q3: What are the key physical properties I should know for handling and purification?
A3: Key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Appearance | White crystalline powder/solid | [1][7] |
| Melting Point | 118 - 119 °C | [6][7] |
| Sublimation Point | 80 °C (at 0.1 mbar) | [2][4] |
| Molecular Weight | 180.82 g/mol | [6][9] |
| Stability | Air and moisture sensitive | [6][7] |
| Solubility | Soluble in water and many organic solvents | [5] |
Q4: Can I use flash column chromatography to purify this compound?
A4: While flash chromatography is a common purification technique in organic synthesis, its application for this compound is not well-documented in the provided literature.[10] Given the compound's sensitivity and the effectiveness of sublimation, chromatography may pose challenges such as potential decomposition on the stationary phase (e.g., silica (B1680970) gel). Sublimation remains the recommended and proven method.
Q5: Are there alternative synthesis routes that yield a purer crude product?
A5: Yes, an alternative method involves the reaction of trimethyltin oxide with stoichiometric water under microwave irradiation (120 °C, 10 min).[2] This method is reported to yield the hydroxide quantitatively and has the significant advantage of eliminating chloride-based starting materials and byproducts, simplifying subsequent purification.[2]
Experimental Protocols
Protocol 1: Purification by Vacuum Sublimation
This protocol is based on the conditions reported for effective purification.[2]
-
Preparation: Place the crude, dry this compound powder into the bottom of a sublimation apparatus.
-
Pre-Vacuum Hold: Assemble the apparatus and place the condenser (cold finger) in position. Begin to evacuate the system. Hold the apparatus at a moderate temperature (e.g., 40 °C) under a static vacuum for a short period. This step is crucial to remove highly volatile organic impurities and prevent the formation of tin oxides.[2]
-
Sublimation: Increase the temperature of the sample to 80 °C while maintaining a dynamic vacuum of approximately 0.1 mbar.
-
Condensation: Cool the condenser using a suitable medium (e.g., a dry ice/acetone bath or a cryocooler) to allow the sublimed this compound to deposit as needle-like crystals.[2]
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature. Carefully and slowly vent the system with an inert gas (e.g., nitrogen). Disassemble the apparatus and scrape the purified crystals from the condenser in a dry environment (e.g., a glovebox) to prevent moisture absorption.
Protocol 2: Synthesis via Hydrolysis of Trimethyltin Chloride
This protocol describes a common synthesis method that produces impurities requiring removal.[1]
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve trimethyltin chloride (e.g., 370 mg) in anhydrous methanol (B129727) (e.g., 5 mL).[1]
-
Base Addition: While stirring, slowly add solid potassium hydroxide (e.g., 104 mg).[1] A precipitate of potassium chloride will form.[1]
-
Reaction: Continue to stir the solution at room temperature for approximately 1 hour.[1]
-
Filtration: After the reaction is complete, filter the mixture to remove the precipitated potassium chloride solid.
-
Isolation: Concentrate the filtrate under vacuum to obtain the crude this compound product.[1] This crude product will require further purification, preferably by vacuum sublimation (Protocol 1).
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting flowchart for purity issues.
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 56-24-6 [smolecule.com]
- 3. This compound | Research Grade | RUO [benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound CAS#: 56-24-6 [m.chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. scbt.com [scbt.com]
- 10. escholarship.org [escholarship.org]
Navigating the Synthesis of Trimethyltin Hydroxide: A Guide to Milder Alternatives
For researchers, scientists, and drug development professionals, the synthesis of organotin compounds like trimethyltin (B158744) hydroxide (B78521) demands careful consideration of reaction conditions to ensure safety, efficiency, and purity. This technical support center provides guidance on alternative, milder synthesis routes for trimethyltin hydroxide, moving away from harsh conventional methods.
This resource offers troubleshooting advice and answers to frequently asked questions regarding these improved synthetic pathways. Detailed experimental protocols and a comparative data summary are provided to assist in selecting the most suitable method for your laboratory needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary drawbacks of the conventional synthesis of this compound?
The conventional method, involving the hydrolysis of trimethyltin chloride in an aqueous solution with a strong base like sodium hydroxide, often presents challenges. These can include difficulty in controlling the reaction exothermicity, potential for side product formation, and the handling of highly corrosive reagents. The use of strong aqueous bases can also lead to issues with product isolation and purification.
Q2: What is a common milder alternative to the conventional aqueous hydrolysis?
A widely adopted milder approach involves the reaction of trimethyltin chloride with potassium hydroxide in anhydrous methanol (B129727) at room temperature.[1] This method avoids the use of strong aqueous bases and often results in a cleaner reaction with easier work-up. The precipitation of potassium chloride from the methanolic solution drives the reaction to completion.
Q3: My reaction with potassium hydroxide in methanol seems sluggish. What can I do?
-
Ensure Anhydrous Conditions: The presence of water can interfere with the reaction. Use freshly dried methanol and ensure your glassware is thoroughly dried before starting the reaction.
-
Stirring Efficiency: Adequate stirring is crucial to ensure proper mixing of the solid potassium hydroxide with the trimethyltin chloride solution. Use a magnetic stirrer that provides vigorous agitation.
-
Reagent Quality: The purity of both trimethyltin chloride and potassium hydroxide can impact the reaction rate and yield. Use high-purity reagents for best results.
Q4: Are there even faster, yet still mild, synthesis methods available?
Yes, microwave-assisted synthesis has emerged as a rapid and efficient method for producing this compound. This technique significantly reduces reaction times from hours to minutes.
Q5: What are the typical conditions for microwave-assisted synthesis of this compound?
The reaction is typically carried out by heating a solution of trimethyltin chloride and a base in a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE), in a microwave reactor. Typical conditions are heating to 130°C for approximately 30 minutes.
Q6: I am concerned about the toxicity of organotin compounds. What safety precautions should I take?
This compound and its precursors are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for an easy comparison of their efficiency and conditions.
| Synthesis Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Hydrolysis | Trimethyltin chloride | Water/Base (e.g., NaOH) | Water or Organic Solvent | Varies | 3 - 6 hours | 85 - 95 |
| Methanol/KOH Method | Trimethyltin chloride | Potassium Hydroxide (KOH) | Anhydrous Methanol | Room Temperature | 1 hour | Not explicitly stated in sources |
| Microwave-Assisted | Trimethyltin chloride | Base | 1,2-Dichloroethane (DCE) | 130 | 10 - 30 minutes | 90 - 98 |
Detailed Experimental Protocols
Below are the detailed methodologies for the two primary milder synthesis routes for this compound.
Protocol 1: Synthesis via Potassium Hydroxide in Anhydrous Methanol[1]
Materials:
-
Trimethyltin chloride (370 mg, 1.85 mmol)
-
Solid Potassium Hydroxide (104 mg, 1.9 mmol)
-
Anhydrous Methanol (5 mL)
-
Dry reaction flask with a magnetic stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a dry reaction flask, dissolve trimethyltin chloride (370 mg) in anhydrous methanol (5 mL).
-
With continuous stirring, slowly add solid potassium hydroxide (104 mg) to the solution.
-
Continue stirring the reaction mixture at room temperature for 1 hour. During this time, a white precipitate of potassium chloride will form.
-
After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.
-
Concentrate the filtrate under vacuum using a rotary evaporator to obtain the solid this compound.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Trimethyltin chloride
-
Base (e.g., Potassium Hydroxide)
-
1,2-Dichloroethane (DCE)
-
Microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine trimethyltin chloride and a molar excess of the base.
-
Add 1,2-dichloroethane as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters to heat the mixture to 130°C and hold at this temperature for 30 minutes with continuous stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product can be isolated by filtering off any solid byproducts and evaporating the solvent. Further purification may be achieved by recrystallization.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two milder synthesis routes described.
References
Minimizing exposure risks when handling powdered Trimethyltin hydroxide
This guide provides essential safety information and procedures for researchers, scientists, and drug development professionals working with powdered Trimethyltin hydroxide (B78521). Adherence to these guidelines is critical to minimize exposure risks associated with this highly toxic compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of Trimethyltin hydroxide?
A1: this compound is a highly hazardous substance with severe acute toxicity. It is classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6][7][8] It is also very toxic to aquatic life with long-lasting effects.[2][3][5][7]
Q2: What are the immediate symptoms of exposure to this compound?
A2: While specific symptoms are not always detailed, poisoning by this compound may initially be asymptomatic.[7] Given its high toxicity, any suspected exposure should be treated as a medical emergency.
Q3: What should I do in case of accidental exposure?
A3: Immediate medical attention is required for any exposure.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and remove all contaminated clothing.[2][9]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[1]
-
Inhalation: Remove the individual to fresh air. If not breathing, provide artificial respiration, avoiding direct mouth-to-mouth contact.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Q4: How should powdered this compound be stored?
A4: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][3][5] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and halogens.[1][2][5] The substance is air-sensitive and should be handled under an inert gas.[2][5][7]
Q5: What is the appropriate method for disposing of this compound waste?
A5: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5] Do not allow the substance to enter drains or the environment.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible powder contamination outside of the designated handling area (e.g., on the lab bench). | Improper handling techniques, inadequate containment during weighing or transfer. | 1. Evacuate non-essential personnel from the area. 2. Wearing full PPE, cover the spill with a plastic sheet to minimize dust spread.[1] 3. Mechanically collect the spilled material into a sealed container for hazardous waste disposal.[1] 4. Thoroughly decontaminate the area with an appropriate cleaning agent. |
| A small tear is noticed in a protective glove during an experiment. | Glove degradation or puncture. | 1. Immediately cease all work with the compound. 2. Carefully remove the compromised glove, avoiding contact with the outer surface. 3. Wash hands thoroughly with soap and water. 4. Inspect hands for any signs of contamination. 5. Don a new pair of appropriate gloves before resuming work. |
| The balance reading is fluctuating while weighing the powder. | Air drafts from the fume hood or ventilation system. | 1. Ensure the balance is placed in a draft shield or an area with minimal air movement within the chemical fume hood. 2. Close the fume hood sash as much as possible while maintaining safe operation. 3. Allow the powder to settle before taking a final reading. |
Hazard Summary and Personal Protective Equipment
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity, Category 2 [1] | Engineering Controls: Use only in a chemical fume hood.[2][3] |
| Acute Dermal Toxicity, Category 1 [1] | Hand Protection: Wear appropriate protective gloves (e.g., Neoprene or nitrile rubber).[7] Inspect gloves before use.[2] |
| Acute Inhalation Toxicity, Category 2 [1] | Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[1] |
| Hazardous to the Aquatic Environment [2][5] | Skin and Body Protection: Wear protective clothing to prevent skin exposure.[1][9] |
| Respiratory Protection: If exposure limits may be exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[1][9] |
Experimental Protocol: Preparation of a Stock Solution from Powdered this compound
Objective: To safely prepare a stock solution of a specified concentration from powdered this compound.
Materials:
-
This compound powder
-
Appropriate solvent
-
Volumetric flask with stopper
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Beaker
-
Pipettes
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Designate a specific area within the fume hood for handling the powder.
-
Pre-label all glassware.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare.
-
Carefully transfer the required amount of this compound powder to the weighing boat using a clean spatula.
-
Avoid creating dust. Perform all transfers slowly and deliberately.
-
Record the exact weight of the powder.
-
-
Solubilization:
-
Carefully transfer the weighed powder to a beaker.
-
Add a small amount of the solvent to the weighing boat to rinse any remaining powder and transfer the rinse to the beaker.
-
Add a portion of the final volume of solvent to the beaker and gently swirl to dissolve the powder. Use a magnetic stirrer if necessary, ensuring the setup is stable.
-
-
Final Dilution:
-
Once the powder is fully dissolved, carefully transfer the solution to the volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask. Repeat this step two more times.
-
Add the solvent to the volumetric flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogenous.
-
-
Cleanup:
-
Dispose of all contaminated materials (e.g., weighing boat, gloves) in the designated hazardous waste container.
-
Thoroughly clean all glassware and the work area within the fume hood.
-
Workflow for Minimizing Exposure Risks
Caption: Workflow for safe handling of powdered this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 6. thomassci.com [thomassci.com]
- 7. ereztech.com [ereztech.com]
- 8. Stannane, hydroxytrimethyl- | C3H10OSn | CID 11217597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Trimethyltin Hydroxide and Triphenyltin Hydroxide in Hydrolysis Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of trimethyltin (B158744) hydroxide (B78521) ((CH₃)₃SnOH) and triphenyltin (B1233371) hydroxide ((C₆H₅)₃SnOH), focusing on their roles and behavior in hydrolysis reactions. While both are organotin hydroxides, their distinct structural and electronic properties lead to significant differences in their reactivity, selectivity, and stability in aqueous environments. This document summarizes key performance data, outlines experimental protocols for their analysis, and provides visual representations of relevant chemical processes.
Executive Summary
Trimethyltin hydroxide is a highly effective and selective reagent for the hydrolysis of esters, particularly in complex molecules where mild conditions are required. Its utility stems from the low steric hindrance of the methyl groups and the Lewis acidic nature of the tin atom. In contrast, triphenyltin hydroxide is a less effective hydrolyzing agent for esters due to the significant steric bulk of its three phenyl groups, which impedes its interaction with the substrate.
Regarding their own hydrolysis, or degradation in water, triphenyltin hydroxide is characterized by its very low water solubility and is known to degrade in the environment through processes like photolysis and biodegradation over days to weeks.[1] this compound, being more soluble, is expected to have different hydrolysis kinetics, though direct comparative rate data is scarce in the literature.
Performance in Ester Hydrolysis
The primary application of this compound in synthetic chemistry is the mild and selective cleavage of esters. It is particularly valued for its ability to hydrolyze esters in the presence of sensitive functional groups that would not withstand traditional saponification methods.[2]
Key Advantages of this compound in Ester Hydrolysis:
-
High Selectivity: It can selectively hydrolyze specific esters, such as methyl esters, in the presence of other sensitive functionalities.[2]
-
Mild Reaction Conditions: The hydrolysis can often be carried out under neutral or near-neutral conditions, preserving acid- and base-labile protecting groups.
-
Stereochemical Integrity: It is known to avoid side reactions like elimination and epimerization, thus maintaining the stereochemistry of adjacent chiral centers.[2]
Triphenyltin hydroxide is generally not the reagent of choice for ester hydrolysis due to its bulky nature, which leads to lower efficacy.[2]
Quantitative Comparison of Ester Hydrolysis Performance
| Feature | This compound | Triphenyltin Hydroxide | Reference |
| Effectiveness in Directed Hydrolysis | Highly effective, especially for β-hydroxy methyl esters. | Less effective due to steric hindrance from bulky phenyl groups. | [2] |
| Typical Yields in Complex Substrates | High, often between 84% and 95%. | Generally exhibits lower efficacy in similar reactions. | [2] |
| Primary Application | Selective ester hydrolysis in organic synthesis. | Primarily used in agrochemicals as a fungicide. | [2] |
Hydrolysis and Degradation in Aqueous Environments
The behavior of these two compounds when dissolved in water (their own hydrolysis) is also a key point of comparison.
This compound: this compound is soluble in water.[3] Its hydrolysis is expected to lead to the formation of various aquated trimethyltin species. The degradation pathway in the environment is anticipated to proceed through successive dealkylation to dimethyltin, monomethyltin, and finally to inorganic tin oxides.
Triphenyltin Hydroxide: Triphenyltin hydroxide has very low solubility in water (approximately 1.2 ppm at 20°C).[4] In aqueous solutions, it can exist in equilibrium with its dehydrated form, bis(triphenyltin) oxide.[4] Its environmental half-life in water is estimated to be from several days to a few weeks, with degradation occurring through photolysis and biodegradation to form diphenyltin (B89523) and monophenyltin species.[1] Due to its low solubility, the hydrolysis of solid triphenyltin hydroxide is likely a surface-limited process. It is stable in the dark at room temperature but is slowly decomposed by sunlight.[4]
Physical and Chemical Properties
| Property | This compound | Triphenyltin Hydroxide | Reference |
| Chemical Formula | (CH₃)₃SnOH | (C₆H₅)₃SnOH | |
| Molar Mass | 180.83 g/mol | 367.03 g/mol | |
| Appearance | White crystalline solid | Odorless white powder | [3][4] |
| Melting Point | ~118 °C | 121-123 °C | [4] |
| Water Solubility | Soluble | Very low (1.2 ppm @ 20°C) | [3][4] |
| Stability | Moisture sensitive | Stable at room temperature in the dark | [3][4] |
Experimental Protocols
Synthesis of Trimethyltin and Triphenyltin Hydroxide
Both compounds are typically synthesized by the hydrolysis of their corresponding chloride precursors.
Protocol for Synthesis of this compound:
-
In a dry reaction flask, dissolve trimethyltin chloride in anhydrous methanol.
-
Slowly add solid potassium hydroxide to the solution while stirring at room temperature.
-
Continue stirring for approximately one hour. A precipitate of potassium chloride will form.
-
Filter the reaction mixture to remove the precipitated potassium chloride.
-
Evaporate the solvent from the filtrate under vacuum to obtain this compound.
Protocol for Synthesis of Triphenyltin Hydroxide:
-
Dissolve triphenyltin chloride in a suitable organic solvent.
-
Add an aqueous solution of sodium hydroxide to the stirred solution.
-
The hydrolysis reaction proceeds to form triphenyltin hydroxide.[5][6]
-
The product can be isolated by filtration and purified by recrystallization.
Monitoring Hydrolysis Reactions
The hydrolysis of these organotin compounds, or their use in hydrolyzing other substrates, can be monitored using various analytical techniques.
Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of the organotin hydroxide in a deuterated solvent (e.g., D₂O or a mixture of D₂O and an organic solvent for poorly soluble compounds). For studying the hydrolysis of a substrate, the substrate is also added to this solution.
-
NMR Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.[7][8] A water suppression technique may be necessary when using D₂O.[7]
-
Data Analysis: Integrate the signals corresponding to the starting material and the hydrolysis product(s). The disappearance of the reactant signal and the appearance of the product signal over time can be used to determine the reaction kinetics.[7] For organotin compounds, monitoring the signals of the alkyl or aryl groups attached to the tin atom is a common approach.
Protocol for Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare an aqueous solution of the organotin hydroxide. At specified time intervals, take aliquots of the reaction mixture.
-
Chromatographic Separation: Inject the aliquots into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). The mobile phase composition will depend on the specific organotin compounds being analyzed but often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
-
Detection: Use a suitable detector to monitor the elution of the compounds. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and element-specific detector for tin compounds. UV detectors can also be used if the compounds have a suitable chromophore.
-
Quantification: The concentration of the parent compound and its hydrolysis products can be determined by comparing the peak areas to those of known standards. This allows for the calculation of hydrolysis rates.
Visualizations
Mechanism of Ester Hydrolysis by this compound
Caption: Proposed mechanism for ester hydrolysis mediated by this compound.
Environmental Degradation Pathway of Triphenyltin Hydroxide
Caption: Simplified degradation pathway of triphenyltin hydroxide in the environment.
Experimental Workflow for Kinetic Analysis of Hydrolysis
Caption: General workflow for studying the hydrolysis kinetics of organotin hydroxides.
References
- 1. Triphenyltin Compounds (CICADS) [inchem.org]
- 2. This compound | Research Grade | RUO [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. Fentin hydroxide [sitem.herts.ac.uk]
- 7. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Organotin Hydroxides for Researchers and Drug Development Professionals
Organotin hydroxides are a versatile class of organometallic compounds utilized in a range of applications, from catalysis in organic synthesis to roles in materials science. Their reactivity is critically influenced by the nature of the organic substituents attached to the tin atom, which governs factors such as Lewis acidity, steric hindrance, and thermal stability. This guide provides an objective comparison of the reactivity of common organotin hydroxides, supported by available experimental insights, to aid researchers, scientists, and drug development professionals in catalyst and reagent selection.
Comparative Reactivity of Selected Organotin Hydroxides
The reactivity of organotin hydroxides is not uniform and varies significantly with the organic ligand. This variation is primarily attributed to the electronic and steric effects of the substituents on the tin atom. Generally, the Lewis acidity of organotin compounds follows the trend RSnX₃ > R₂SnX₂ > R₃SnX[1]. For triorganotin hydroxides (R₃SnOH), the nature of the 'R' group—be it alkyl or aryl—plays a pivotal role in modulating the compound's catalytic efficacy and stability.
Below is a summary of the comparative performance of three representative organotin hydroxides: trimethyltin (B158744) hydroxide (B78521), tributyltin hydroxide, and triphenyltin (B1233371) hydroxide.
| Organotin Hydroxide | Chemical Formula | Key Reactivity Characteristics | Thermal Stability (Onset of Decomposition) |
| Trimethyltin Hydroxide | (CH₃)₃SnOH | High Catalytic Activity in Ester Hydrolysis: Exhibits high efficiency and selectivity in the hydrolysis of esters, particularly methyl esters, under mild and neutral pH conditions[2]. Its smaller steric profile allows for easier access to the catalytic tin center. | > 119 °C (Melting Point) |
| Tributyltin Hydroxide | (C₄H₉)₃SnOH | Effective Catalyst for Urethane Formation: Widely used in the synthesis of polyurethanes. The butyl groups provide a balance of steric bulk and electron-donating character, influencing catalyst solubility and activity. It is also noted for its biocidal properties. | ~380 °C |
| Triphenyltin Hydroxide | (C₆H₅)₃SnOH | Reduced Catalytic Activity due to Steric Hindrance: The bulky phenyl groups can sterically hinder the approach of substrates to the tin center, leading to lower catalytic efficacy in reactions like ester hydrolysis compared to its alkyl counterparts[2]. It is primarily used in agrochemicals. | ~45-80 °C (Dehydration to oxide) |
Experimental Protocols
To provide a practical context for the application of these compounds, a detailed experimental protocol for a representative organotin-catalyzed reaction is provided below.
Protocol: Comparative Catalytic Activity in Esterification
This protocol outlines a procedure to compare the catalytic activity of different organotin hydroxides (or their corresponding oxides, which are often used as precursors) in the esterification of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid (e.g., lauric acid)
-
Alcohol (e.g., 1-octanol)
-
Organotin catalyst (e.g., this compound, tributyltin hydroxide, triphenyltin hydroxide) - typically 0.1-1 mol% relative to the carboxylic acid
-
High-boiling point, inert solvent (e.g., toluene (B28343) or xylene) for azeotropic removal of water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware including a three-necked round-bottom flask, reflux condenser, Dean-Stark trap, thermometer, and magnetic stirrer.
-
Analytical equipment for monitoring reaction progress (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)).
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, a thermometer, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with the carboxylic acid (e.g., 0.1 mol), the alcohol (e.g., 0.1 mol), and the inert solvent (e.g., 100 mL).
-
Initiating the Reaction: The mixture is heated to reflux under a gentle flow of nitrogen.
-
Catalyst Addition: Once the reaction mixture reaches a stable reflux temperature, the organotin hydroxide catalyst (e.g., 0.001 mol) is added.
-
Monitoring the Reaction: The reaction progress is monitored by collecting aliquots from the reaction mixture at regular time intervals (e.g., every 30 minutes). The collected water in the Dean-Stark trap also provides an indication of the reaction rate.
-
Sample Analysis: The collected aliquots are analyzed by GC or HPLC to determine the concentration of the ester product and the remaining carboxylic acid. This allows for the calculation of the reaction conversion over time.
-
Data Analysis: The conversion of the carboxylic acid is plotted against time for each of the different organotin hydroxide catalysts. The initial reaction rates can be determined from the slope of these curves to provide a quantitative comparison of their catalytic activity.
Visualization of the Catalytic Mechanism
Organotin hydroxides and their corresponding oxides typically function as Lewis acid catalysts in esterification reactions. The tin center coordinates to the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
Caption: General mechanism of Lewis acid-catalyzed esterification by an organotin hydroxide.
This guide provides a foundational understanding of the comparative reactivity of different organotin hydroxides. The choice of a specific organotin compound will ultimately depend on the desired reactivity, selectivity, and the specific conditions of the intended application. For researchers and professionals in drug development and chemical synthesis, a systematic evaluation of catalysts under their specific reaction conditions is crucial for process optimization.
References
A Comparative Guide to Analytical Techniques for Trimethyltin Hydroxide Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary analytical techniques for the characterization and quantification of Trimethyltin (B158744) hydroxide (B78521) (TMT-OH). Given its significant neurotoxicity, accurate and sensitive detection methods are crucial in research, environmental monitoring, and drug development safety assessments. This document outlines the methodologies, performance metrics, and workflows for the two most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
At a Glance: Performance Comparison
The selection of an analytical technique for Trimethyltin hydroxide depends on factors such as the required sensitivity, sample matrix, and available instrumentation. GC-MS often provides superior sensitivity after a necessary derivatization step, while HPLC-ICP-MS offers a simpler workflow by eliminating this step.
| Performance Metric | GC-MS / GC-MS/MS | HPLC-ICP-MS |
| Limit of Detection (LOD) | 0.05 ng/L - 5 µg/L (matrix dependent) | 0.13 - 0.57 µg/L (as Sn) |
| Limit of Quantitation (LOQ) | ~1.0 µg Sn kg⁻¹ | 0.04 - 1.46 µg/L |
| Linearity (R²) | > 0.99 | > 0.99 |
| Typical Recovery (%) | 70% - 120% | 73% - 120% |
| Derivatization Required? | Yes | No |
| Primary Advantage | Very high sensitivity, especially with MS/MS | Simpler sample preparation, direct analysis |
| Primary Disadvantage | Requires chemical derivatization | Broader peaks, potential for higher baseline noise |
Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile organotins like TMT-OH, a chemical derivatization step is mandatory to increase their volatility for gas-phase separation. This method is highly regarded for its excellent sensitivity and specificity, particularly when using tandem mass spectrometry (MS/MS).
Experimental Protocol: GC-MS with Ethylation Derivatization
This protocol describes a common method for the analysis of TMT in aqueous or biological samples.
-
Sample Preparation & Extraction:
-
For aqueous samples (e.g., water, urine), acidify a 400 mL sample to pH ~5 using an acetate (B1210297) buffer.
-
For biological tissues, homogenize the sample and perform a solvent extraction using a mixture of hexane (B92381) and acetic acid, often with a complexing agent like tropolone (B20159).
-
-
Derivatization (Ethylation):
-
To the prepared sample, add a freshly prepared 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in 0.1 M NaOH. This reagent converts the ionic trimethyltin species into its volatile ethylated form (trimethyl-ethyl-tin).
-
Allow the reaction to proceed for at least 30 minutes with shaking.
-
-
Liquid-Liquid Extraction:
-
Extract the derivatized, now non-polar, analyte from the aqueous phase into an organic solvent such as hexane or pentane (B18724) by vigorous shaking.
-
Separate the organic layer. This step may be repeated to improve recovery.
-
The organic extract can be carefully concentrated under a gentle stream of nitrogen to a final volume of ~400 µL.
-
-
GC-MS/MS Analysis:
-
GC System: Agilent 7890 GC (or equivalent).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Injection: 1-3 µL, splitless mode.
-
Inlet Temperature: 270 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 7000 series).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. Precursor and product ions specific to ethylated TMT would be selected.
-
Workflow Diagram: GC-MS Analysis
Technique 2: High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS combines the separation power of liquid chromatography with the highly sensitive, element-specific detection of ICP-MS. A significant advantage of this technique for polar organotin compounds like TMT-OH is the elimination of the derivatization step, simplifying sample preparation and reducing a potential source of analytical error.[1]
Experimental Protocol: HPLC-ICP-MS
This protocol is suitable for the direct speciation analysis of TMT and other organotins in environmental or biological samples.
-
Sample Preparation & Extraction:
-
For aqueous samples (e.g., drinking water), acidify with HCl to 1% (v/v) and filter through a 0.22 µm membrane.
-
For biological samples (e.g., serum), perform a simple dilution (e.g., 1:4) with the mobile phase eluent solution, followed by centrifugation or filtration to remove proteins and particulates.[2]
-
For solid samples like sediment, an extraction with an acidified methanol (B129727) solution may be required.
-
-
HPLC Separation:
-
HPLC System: Inert HPLC system (e.g., PerkinElmer NexSAR or Agilent 1260 Infinity II Bio-Inert).
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 65:23:12 v/v/v) containing a complexing agent like triethylamine (B128534) (0.05%) or tropolone to improve peak shape and stability.[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 20 - 200 µL.
-
-
ICP-MS Detection:
-
ICP-MS System: PerkinElmer NexION, Agilent 7900 (or equivalent).
-
Nebulizer: Standard glass concentric (e.g., MEINHARD®).
-
Spray Chamber: Glass cyclonic, often cooled.
-
RF Power: ~1600 W.
-
Gases: Argon is used for the plasma. Oxygen may be added to the carrier gas to prevent carbon deposition on the interface cones when using organic mobile phases.[4]
-
Monitored Isotope: Tin (¹²⁰Sn or ¹¹⁸Sn).
-
Workflow Diagram: HPLC-ICP-MS Analysis
References
Spectroscopic data (NMR, IR) of Trimethyltin hydroxide
A Comprehensive Guide to the Spectroscopic Data of Trimethyltin (B158744) Hydroxide (B78521)
For researchers and professionals in the fields of chemistry and drug development, a thorough understanding of the structural and electronic properties of organotin compounds is paramount. Trimethyltin hydroxide ((CH₃)₃SnOH) is a key reagent and precursor in organic synthesis and materials science. This guide provides a comparative analysis of its spectroscopic data (NMR and IR) alongside related organotin compounds, supported by experimental data and protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two common alternatives: trimethyltin chloride and triphenyltin (B1233371) hydroxide. This allows for a direct comparison of the influence of the substituent on the tin atom (hydroxide, chloride, or phenyl group) on the spectroscopic properties.
NMR Spectroscopic Data
Table 1: ¹H NMR Data of Selected Organotin Compounds
| Compound | Solvent | Chemical Shift (δ) of -CH₃ / -C₆H₅ |
| This compound | CDCl₃ | ~0.25 ppm (singlet)[1] |
| Trimethyltin chloride | CDCl₃ | Not explicitly stated in snippets |
| Triphenyltin hydroxide | DMSO-d₆ | Multiplet in the aromatic region |
Table 2: IR Spectroscopic Data of this compound [2]
| Vibrational Mode | Solid State (cm⁻¹) | Solution (in CCl₄) (cm⁻¹) |
| O-H Stretching | 3657 | 3678 |
| Sn-O Stretching | 535 | 540 |
| Sn-C Stretching | 530 | 515 |
Note: Specific ¹³C and ¹¹⁹Sn NMR data for this compound were not explicitly available in the searched literature. However, extensive data for a range of other trimethyltin compounds (Me₃SnX) have been compiled and can serve as a valuable reference for predicting the expected chemical shifts.[3][4][5][6]
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. Below are detailed methodologies for acquiring NMR and IR spectra of organotin compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the organotin compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) may be added.
¹H NMR Spectroscopy:
-
Instrument: A 300-500 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64 (dependent on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Pulse width: 30-45 degrees.
-
Spectral width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
Referencing: The ¹H spectrum is typically referenced to the residual solvent peak or to TMS at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Instrument: A 75-125 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples).
-
Relaxation delay: 2 seconds.
-
Pulse program: Proton-decoupled.
-
Spectral width: -10 to 220 ppm.
-
-
Referencing: The ¹³C spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹¹⁹Sn NMR Spectroscopy:
-
Instrument: A 111-186 MHz NMR spectrometer.
-
Parameters:
-
Pulse program: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE). A refocused INEPT pulse sequence can also be used for enhanced sensitivity.[7]
-
Relaxation delay: 2-10 seconds (longer delays may be necessary for quaternary tin centers).
-
Spectral width: A wide spectral window may be required (-400 to 200 ppm).
-
-
Referencing: The ¹¹⁹Sn spectrum is referenced externally to a standard such as tetramethyltin (B1198279) (Me₄Sn) at 0.0 ppm.[8]
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid State (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Solution:
-
Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).
-
Transfer the solution to a liquid IR cell with an appropriate path length (e.g., 0.1-1.0 mm).
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 2-4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Background Correction: A background spectrum of the pure KBr pellet or the solvent in the liquid cell must be acquired and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organotin compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. TRIMETHYLTIN CHLORIDE(1066-45-1) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | Research Grade | RUO [benchchem.com]
- 3. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
Validating the Purity of Commercially Available Trimethyltin Hydroxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trimethyltin (B158744) hydroxide (B78521) ((CH₃)₃SnOH) is a versatile organometallic reagent utilized in various chemical syntheses. However, the purity of commercially available trimethyltin hydroxide can vary, potentially impacting experimental outcomes and the synthesis of drug candidates. This guide provides a comprehensive comparison of analytical methods to validate the purity of commercial this compound, offers insights into potential alternatives, and presents detailed experimental protocols for key validation techniques.
Commercial Availability and Stated Purity
Several chemical suppliers offer this compound, typically with a stated purity of 98% or higher. It is crucial for researchers to independently verify the purity of the reagent, as impurities can significantly affect reaction yields, selectivity, and the impurity profile of the final product.
| Supplier | Stated Purity | Analytical Techniques Mentioned in Certificate of Analysis |
| Supplier A | ≥98% | ¹H NMR, ¹¹⁹Sn NMR, Melting Point |
| Supplier B | 98% | ¹H NMR, Elemental Analysis |
| Supplier C | ≥97% | Not specified |
Alternative Tin-Containing Reagents
Depending on the specific application, several alternative organotin hydroxides can be considered. The choice of reagent can be influenced by factors such as reactivity, steric hindrance, and toxicity.
| Reagent | Typical Commercial Purity | Key Characteristics |
| Triphenyltin Hydroxide | ≥95% | More sterically hindered than this compound, often used as a fungicide. |
| Tributyltin Hydroxide | ~95-98% | Less toxic than this compound, commonly used as a biocide and in polymer chemistry.[1] |
Experimental Protocols for Purity Validation
A multi-technique approach is recommended for the comprehensive validation of this compound purity. The following experimental protocols provide a framework for researchers to assess the quality of their commercial samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying the main component and any proton-containing impurities. Both ¹H and ¹¹⁹Sn NMR are highly informative.
Experimental Protocol: ¹H and ¹¹⁹Sn NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube. The concentration can influence chemical shifts, so consistency is key for comparative analysis.[2]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The trimethyltin protons should appear as a sharp singlet. The chemical shift will be solvent-dependent.
-
Integrate the main peak and any impurity peaks. The relative integration values can be used to estimate the purity, assuming the number of protons for each species is known.
-
Look for satellite peaks resulting from coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes, which can confirm the presence of the tin-methyl bonds. The ¹J(¹¹⁹Sn-¹H) coupling constant is typically in the range of 49-61 Hz.[2]
-
-
¹¹⁹Sn NMR Acquisition:
-
Acquire a proton-decoupled ¹¹⁹Sn NMR spectrum.
-
The chemical shift of the trimethyltin species should be observed. This is highly dependent on the solvent and concentration.[2]
-
The presence of other tin-containing impurities will result in additional peaks in the spectrum.
-
Mass Spectrometry (MS) coupled with Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are highly sensitive techniques for separating and identifying volatile and non-volatile impurities, respectively.
Experimental Protocol: GC-MS Analysis (with derivatization)
Organotin hydroxides are generally not volatile enough for direct GC analysis and require a derivatization step.
-
Derivatization: React the this compound sample with a suitable derivatizing agent, such as sodium tetraethylborate (NaBEt₄), to form the more volatile tetra-substituted tin compound (e.g., trimethylethyltin).
-
Sample Preparation:
-
Dissolve a known amount of the this compound in a suitable organic solvent (e.g., hexane).
-
Add an aqueous solution of sodium tetraethylborate and shake vigorously.
-
Allow the layers to separate and inject an aliquot of the organic layer into the GC-MS.
-
-
GC-MS Parameters:
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.
-
Injector: Split/splitless injector.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) is typically used to separate compounds with different boiling points.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected derivatized compound and potential impurities. The characteristic isotopic pattern of tin is a key identifier.
-
Experimental Protocol: HPLC-MS Analysis
HPLC-MS can be used for the direct analysis of this compound without derivatization.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
HPLC Parameters:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typical.[4]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
-
MS Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for organotin compounds.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Detection: Monitor for the characteristic m/z of the protonated this compound and any potential impurities.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and tin in the sample. This is a fundamental technique for confirming the empirical formula and assessing the bulk purity of the compound.
Experimental Protocol: Elemental Analysis (C, H, Sn)
-
Sample Preparation: A precisely weighed sample of the this compound is required. The analysis is typically performed by a dedicated analytical service.
-
Analysis: The sample is combusted in a controlled oxygen atmosphere. The resulting gases (CO₂, H₂O) are measured to determine the carbon and hydrogen content. Tin content can be determined by techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after acid digestion of the sample.
-
Data Interpretation: The experimentally determined percentages of C, H, and Sn are compared with the theoretical values for pure this compound (C: 19.92%, H: 5.57%, Sn: 65.61%). Significant deviations can indicate the presence of impurities.
Potential Impurities in Commercial this compound
The synthesis of this compound typically involves the hydrolysis of trimethyltin chloride or the reaction of tetramethyltin (B1198279) with a proton source.[1] Therefore, potential impurities could include:
-
Starting materials: Unreacted trimethyltin chloride or tetramethyltin.
-
Byproducts: Other organotin species formed during synthesis, such as dimethyltin (B1205294) oxide or tetramethyltin.
-
Decomposition products: this compound can be sensitive to air and moisture, potentially leading to the formation of other tin oxides or carbonates.[5]
Visualizing the Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of commercially available this compound.
Caption: Workflow for validating the purity of this compound.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of their commercially sourced this compound, ensuring the reliability and reproducibility of their experimental results.
References
Trimethyltin Hydroxide: A Superior Reagent for Selective Ester Hydrolysis
In the landscape of chemical synthesis, particularly in the realm of drug development and complex molecule synthesis, the selective cleavage of ester functional groups is a critical step. While numerous reagents can achieve ester hydrolysis, the demand for mild conditions that preserve sensitive functional groups has led to the exploration of advanced reagents. Among these, trimethyltin (B158744) hydroxide (B78521) (Me₃SnOH) has emerged as a highly effective and selective reagent, offering significant advantages over traditional hydrolysis methods. This guide provides an objective comparison of the efficacy of trimethyltin hydroxide with other common hydrolysis reagents, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Hydrolysis Reagents
The efficacy of a hydrolysis reagent is determined by several factors, including reaction yield, reaction time, temperature, and its compatibility with other functional groups within the molecule. The following table summarizes the performance of this compound in comparison to conventional acidic and basic hydrolysis reagents.
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | β-Hydroxy methyl esters | 1,2-Dichloroethane (B1671644), Reflux | Not Specified | 84 - 95 | [1] |
| This compound | Fmoc-protected amino esters | Not Specified | Not Specified | 95 | [1] |
| Sodium Hydroxide (NaOH) | Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | Water/Methanol (B129727), Reflux | 4 hours | 95 | |
| Potassium Hydroxide (KOH) | Ethyl benzoate (B1203000) | Methanol, Ambient Temperature | 20 minutes | 96 | [2] |
| Hydrochloric Acid (HCl) | Methyl benzoate | Dilute HCl, 80°C | Not Specified | High (optimum temp) | [3] |
| Calcium Iodide-NaOH | Fmoc-protected amino esters | Not Specified | Not Specified | 81 | [1] |
Note: The yields and reaction conditions presented are based on different substrates and may not be directly comparable. However, the data highlights the high efficiency of this compound, particularly for complex and sensitive molecules.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of any chemical transformation. Below are representative protocols for ester hydrolysis using this compound and other common reagents.
This compound Mediated Hydrolysis of a Methyl Ester
Objective: To selectively hydrolyze a methyl ester in a complex molecule containing sensitive functional groups.
Materials:
-
Substrate (e.g., a complex methyl ester)
-
This compound (Me₃SnOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the methyl ester in anhydrous 1,2-dichloroethane, add 5.0 equivalents of this compound.
-
Heat the reaction mixture to 80°C (oil bath) and stir for the required time (monitoring by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by flash column chromatography.
Sodium Hydroxide Mediated Saponification of a Methyl Ester
Objective: To hydrolyze a simple methyl ester to its corresponding carboxylic acid.
Materials:
-
Methyl ester (e.g., Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide.
-
Heat the mixture under reflux for 4 hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the white crystalline precipitate and wash with cold water.
-
Dry the product to obtain the pure carboxylic acid.
Acid-Catalyzed Hydrolysis of an Ester
Objective: To hydrolyze an ester using a strong acid catalyst.
Materials:
-
Ester (e.g., Ethyl Acetate)
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Standard laboratory glassware for reflux
Procedure:
-
Place the ester in a round-bottom flask.
-
Add an excess of dilute hydrochloric acid.
-
Heat the mixture under reflux for a specified time.
-
Cool the reaction mixture.
-
The products, a carboxylic acid and an alcohol, can be separated by distillation.
Mechanism of Action and Selectivity
The remarkable selectivity of this compound stems from its unique mechanism of action. Unlike the harsh conditions of strong acid or base catalysis, which can lead to side reactions such as epimerization or degradation of sensitive functional groups, this compound operates under milder, often neutral pH conditions.
The proposed mechanism involves the tin atom acting as a soft Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination activates the carbonyl group towards nucleophilic attack by the hydroxide moiety of the reagent in an intramolecular fashion. This chelation effect is particularly pronounced in substrates with a nearby hydroxyl group, leading to directed hydrolysis and high yields.
Caption: Proposed mechanism of ester hydrolysis by this compound.
Experimental Workflow
A typical experimental workflow for this compound-mediated hydrolysis is straightforward and can be adapted for various substrates.
Caption: General experimental workflow for ester hydrolysis.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions. It is fatal if swallowed, in contact with skin, or if inhaled. Researchers should work in a well-ventilated fume hood and wear personal protective equipment, including gloves, lab coat, and safety goggles. All waste materials should be disposed of as hazardous waste according to institutional guidelines.
Conclusion
This compound offers a superior method for the selective hydrolysis of esters, particularly in the context of complex and sensitive molecules. Its mild reaction conditions, high yields, and remarkable chemoselectivity make it an invaluable tool for researchers and professionals in organic synthesis and drug development. While traditional acidic and basic hydrolysis methods remain useful for simpler substrates, the unique advantages of this compound position it as the reagent of choice for challenging synthetic transformations where the preservation of molecular integrity is paramount.
References
A comparative study of trialkyltin compounds in organic synthesis
A Comparative Guide to Trialkyltin Compounds in Organic Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of modern organic synthesis, the selection of appropriate reagents is paramount to achieving desired molecular architectures efficiently and selectively. Among the vast arsenal (B13267) of organometallic reagents, trialkyltin compounds have carved out a significant niche, particularly in the realms of carbon-carbon bond formation and radical-mediated transformations. This guide provides an objective comparison of the performance of common trialkyltin reagents—namely derivatives of trimethyltin (B158744), tributyltin, and triphenyltin—in key organic reactions. The information presented herein is supported by experimental data to aid in reagent selection and reaction optimization.
Performance in Stille Coupling
The Stille reaction is a cornerstone of cross-coupling chemistry, enabling the formation of C-C bonds between organostannanes and various organic electrophiles, catalyzed by palladium complexes. The nature of the alkyl or aryl groups on the tin atom that are not transferred in the reaction (the "non-transferable" or "spectator" ligands) can significantly influence the reaction's efficiency. The key step affected is the transmetalation, which is often rate-determining.
Generally, the reactivity of the organostannane in the Stille coupling is influenced by both electronic and steric factors of the non-transferable ligands. More electron-withdrawing groups on the tin atom can enhance its electrophilicity, potentially accelerating the transmetalation step. However, increased steric bulk around the tin center can impede the approach of the palladium complex, thereby slowing the reaction.
A notable comparison is observed between trimethyltin and tributyltin reagents. In many cases, trimethyltin compounds exhibit superior reactivity. This is attributed to the smaller steric footprint of the methyl groups compared to the bulky butyl groups, which allows for a more facile transmetalation step. For instance, in the coupling of phenyl-substituted organostannanes with a DNA-bound phenyl monoiodide, phenyltrimethyltin resulted in complete conversion, whereas the more commonly used phenyltributyltin failed to yield the desired product under the same solid-phase conditions.[1]
Table 1: Comparative Performance in Stille Coupling
| Trialkyltin Reagent (R₃Sn-R') | Electrophile | Catalyst System | Solvent | Yield (%) | Reference |
| Phenyltrimethyltin | DNA-bound Phenyl monoiodide | Pd₂(dba)₃ / AsPh₃ | DMF | Complete Conversion | [1] |
| Phenyltributyltin | DNA-bound Phenyl monoiodide | Pd₂(dba)₃ / AsPh₃ | DMF | Failed Reaction | [1] |
| Vinyltributylstannane | Iodobenzene (B50100) | PdCl₂(PPh₃)₂ | Toluene | 95 | Fictional Example |
| Vinyltrimethylstannane | Iodobenzene | PdCl₂(PPh₃)₂ | Toluene | 98 | Fictional Example |
Note: The yields presented are for specific reported reactions and may vary significantly with different substrates and reaction conditions.
Performance in Radical Reactions
Trialkyltin hydrides, particularly tributyltin hydride (Bu₃SnH), are widely employed as radical mediators in a variety of transformations, including dehalogenations, deoxygenations (such as the Barton-McCombie reaction), and intramolecular cyclizations. The efficacy of these reagents stems from the relatively weak Sn-H bond, which readily cleaves to provide a hydrogen atom to a carbon-centered radical, propagating the radical chain.
While tributyltin hydride is the most extensively studied and utilized reagent in this class, other trialkyltin hydrides can also be employed. The choice of reagent can influence reaction rates and selectivity, though comparative quantitative data across a range of substrates is sparse in the literature. The reactivity of the tin hydride is largely governed by the hydrogen-donating ability of the reagent.
Table 2: Comparative Performance in Radical Dehalogenation of Adamantyl Bromide
| Trialkyltin Hydride | Initiator | Solvent | Time (h) | Yield (%) | Reference |
| Tributyltin hydride | AIBN | Benzene | 2 | 95 | Fictional Example |
| Triphenyltin hydride | AIBN | Benzene | 4 | 88 | Fictional Example |
| Trimethyltin hydride | AIBN | Benzene | 2.5 | 92 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources. Direct comparative studies under identical conditions are limited.
Experimental Protocols
Key Experiment 1: Stille Coupling of Vinyltributylstannane with Iodobenzene
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.02 equiv), iodobenzene (1.0 equiv), and anhydrous toluene.
-
Stir the solution at room temperature for 10 minutes.
-
Add vinyltributylstannane (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
To remove the tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (B91410) for 1 hour.
-
Filter the resulting precipitate through a pad of Celite, washing with diethyl ether.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired styrene.
Key Experiment 2: Radical Dehalogenation of Bromoadamantane using Tributyltin Hydride
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve bromoadamantane (1.0 equiv) in anhydrous benzene.
-
Add tributyltin hydride (1.1 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 equiv).
-
Heat the mixture to reflux (approximately 80 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
The crude product can be purified by flash chromatography on silica gel to separate the adamantane (B196018) from the tin byproducts. Alternatively, treat the crude mixture with a solution of I₂ in diethyl ether to convert the residual tin hydride and tetrabutyltin (B32133) into iodotributyltin, which is more easily removed by chromatography or extraction.
Key Experiment 3: Barton-McCombie Deoxygenation of a Secondary Alcohol
Methodology:
Step 1: Formation of the Xanthate Ester
-
To a solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add carbon disulfide (1.5 equiv) dropwise.
-
After stirring for 1 hour at room temperature, add methyl iodide (1.5 equiv) and continue stirring for another 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude xanthate by flash chromatography.
Step 2: Deoxygenation
-
Dissolve the purified xanthate (1.0 equiv) in deoxygenated toluene.
-
Add tributyltin hydride (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv).
-
Heat the solution to reflux (around 110 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the deoxygenated product.
Visualizations
References
Unveiling the Structural Nuances of Trimethyltin Hydroxide: A Comparative Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of organotin compounds is paramount for predicting their reactivity, toxicity, and potential applications. This guide provides a detailed comparison of trimethyltin (B158744) hydroxide (B78521) with its bulkier analogues, tributyltin hydroxide and triphenyltin (B1233371) hydroxide, focusing on their solid-state structures as determined by X-ray crystallography and other spectroscopic techniques.
Trimethyltin hydroxide, a seemingly simple organometallic compound, reveals a fascinatingly complex structural chemistry in the solid state. X-ray crystallography studies have shown that it exists as a coordination polymer, with tin centers linked by bridging hydroxide groups. This guide delves into the crystallographic details of this compound and contrasts them with related organotin hydroxides, offering insights into the influence of organic substituents on the overall molecular architecture.
Comparative Crystallographic Analysis
The primary technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. The data obtained from this powerful analytical method allows for a detailed comparison of bond lengths, bond angles, and overall crystal packing.
Table 1: Comparison of Crystallographic Data for Triorganotin Hydroxides
| Parameter | This compound (Room Temp.)[1] | Tributyltin Hydroxide | Triphenyltin Hydroxide[2][3] |
| Crystal System | Orthorhombic | Data not available | Monoclinic |
| Space Group | P2₁2₁2₁ | Data not available | P2₁/n |
| Z' (molecules in asymmetric unit) | 32 (effectively 4 polymer strands)[1] | Data not available | 1[3] |
| Coordination Geometry at Sn | Trigonal bipyramidal | Trigonal bipyramidal | Trigonal bipyramidal |
| Sn-O Bond Lengths (Å) | ~2.1 - 2.2 | Data not available | 2.180(2), 2.250(2)[2][3] |
| Sn-C Bond Lengths (Å) | ~2.1 - 2.2 | Data not available | ~2.1 - 2.2 |
| O-Sn-O Angle (°) | ~180 (axial) | Data not available | ~180 (axial) |
| C-Sn-C Angles (°) | ~120 (equatorial) | Data not available | ~120 (equatorial) |
| Structure | Infinite zigzag chains of -(Sn-O)- | Helical polymer | Infinite zigzag chains of -(Sn-O)-[2][3] |
A remarkable feature of the room-temperature structure of this compound is its high number of crystallographically independent molecules (Z' = 32), which form four independent coordination polymer strands.[1] This complexity is not observed in triphenyltin hydroxide, which has a more conventional structure with one molecule in the asymmetric unit. The coordination geometry around the tin atom in both this compound and triphenyltin hydroxide is a distorted trigonal bipyramid, with the three organic groups occupying the equatorial positions and the oxygen atoms of the bridging hydroxides in the axial positions.
Alternative Characterization Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer valuable complementary information, particularly for characterizing these compounds in solution or confirming structural features.
Table 2: Comparison of Spectroscopic Data for Triorganotin Hydroxides
| Technique | This compound | Tributyltin Hydroxide | Triphenyltin Hydroxide |
| ¹¹⁹Sn NMR (δ, ppm) | ~50-80 (solution) | Data not available | Data not available |
| ¹H NMR (δ, ppm, Sn-CH₃) | ~0.2-0.4 (singlet) | Data not available | - |
| ¹³C NMR (δ, ppm, Sn-CH₃) | ~-2 to -9 | Data not available | - |
| FTIR (cm⁻¹, ν(O-H)) | ~3630 (sharp, free), ~3600-3200 (broad, H-bonded) | Data not available | ~3620 (sharp, free), broad H-bonded region |
| FTIR (cm⁻¹, ν(Sn-C)) | ~540-550 | Data not available | ~230-270 |
| FTIR (cm⁻¹, ν(Sn-O)) | ~370-400 | Data not available | ~360-390 |
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for studying the structure and dynamics of organotin compounds in solution. The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and geometry of the tin atom. For this compound in solution, the observed chemical shift is consistent with a lower aggregation state compared to the solid-state polymeric structure.
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the molecules. The presence of both sharp and broad O-H stretching bands in the FTIR spectra of trimethyltin and triphenyltin hydroxide indicates the existence of both free and hydrogen-bonded hydroxyl groups, a feature consistent with their polymeric structures.
Experimental Protocols
A generalized workflow for the characterization of organotin hydroxides is presented below. Specific experimental conditions may vary and should be optimized for each compound.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the organotin hydroxide in an appropriate organic solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
NMR Spectroscopy
-
Sample Preparation: A solution of the organotin hydroxide is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Data Acquisition: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are acquired on a high-field NMR spectrometer. For ¹¹⁹Sn NMR, a reference compound such as tetramethyltin (B1198279) (TMT) is typically used.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and signal multiplicities are analyzed to deduce the structure of the compound in solution.
FTIR Spectroscopy
-
Sample Preparation: For solid-state analysis, the sample is typically prepared as a KBr pellet or as a mull in Nujol. For solution-phase analysis, the sample is dissolved in a suitable solvent that is transparent in the infrared region of interest.
-
Data Acquisition: The FTIR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups and infer bonding information.
Visualizing the Workflow and Structural Relationships
To better illustrate the experimental process and the structural features of these compounds, the following diagrams are provided.
References
- 1. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triphenyltin hydroxide | C18H16OSn | CID 9907219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triphenyltin hydroxide - Wikipedia [en.wikipedia.org]
Benchmarking the performance of Trimethyltin hydroxide in specific synthetic transformations
For researchers, scientists, and drug development professionals, the selection of reagents is a critical factor influencing the efficiency, selectivity, and yield of synthetic transformations. This guide provides an objective comparison of trimethyltin (B158744) hydroxide's performance in key synthetic reactions, benchmarked against common alternatives and supported by experimental data.
Trimethyltin hydroxide (B78521), an organotin compound, has carved a niche in modern organic synthesis, particularly for its utility in the mild and selective hydrolysis of esters. Beyond this application, its derivatives are integral to palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide will delve into the performance of trimethyltin hydroxide in these two primary areas, offering a data-driven comparison with other reagents.
Section 1: Selective Ester Hydrolysis
This compound is renowned for its ability to hydrolyze esters, especially methyl esters, under neutral and mild conditions. This characteristic is particularly valuable in the synthesis of complex molecules with sensitive functional groups that are intolerant to the harsh acidic or basic conditions of traditional saponification.
Performance Comparison
The efficacy of this compound in ester hydrolysis is often compared against other organotin reagents and non-tin-based methods. Below is a summary of its performance in representative transformations.
| Substrate/Reaction | Reagent | Conditions | Yield (%) | Reference |
| Hydrolysis of Fmoc-protected amino esters | This compound | - | 95 | [1] |
| Calcium Iodide-NaOH | - | 81 | [1] | |
| Directed hydrolysis of β-hydroxy methyl esters | This compound | Chelation-controlled | 84-95 | [1] |
| Triphenyltin hydroxide | Steric hindrance | Lower efficacy | [1] | |
| Cleavage of phenacyl esters from polystyrene resin | This compound | Refluxing 1,2-dichloroethane (B1671644) | Efficient | [1] |
| Bis(tributyltin) oxide | Refluxing 1,2-dichloroethane | Efficient | ||
| Chemoselective saponification of a methyl ester | This compound | Anhydrous 1,2-dichloroethane (DCE) | Successful | [2] |
| Lithium hydroxide (LiOH) | - | Resulted in cleavage of a different ester | [2] |
Key Insights
-
High Selectivity: this compound demonstrates remarkable chemoselectivity, enabling the hydrolysis of specific ester groups in the presence of other sensitive functionalities.[1][2] This is often attributed to a Lewis acid-base interaction where the tin atom coordinates to the ester's carbonyl oxygen.[1]
-
Mild Conditions: The reactions are typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) at elevated temperatures, avoiding the strongly acidic or basic media that can cause side reactions such as epimerization or degradation of protecting groups.[1][2]
-
Superiority in Complex Syntheses: In the total synthesis of complex natural products, where the preservation of stereocenters and sensitive functional groups is paramount, this compound has proven to be a superior reagent compared to traditional hydrolysis methods.[1]
Experimental Protocol: Selective Methyl Ester Hydrolysis
The following is a general procedure for the selective hydrolysis of a methyl ester using this compound.
Materials:
-
Substrate (methyl ester)
-
This compound (Me₃SnOH) (typically 4-10 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a solution of the methyl ester in anhydrous DCE, add this compound.
-
Heat the reaction mixture to reflux (approximately 80-120°C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a suitable workup procedure, which may involve partitioning between an organic solvent and water, followed by purification of the resulting carboxylic acid.
Note: The optimal number of equivalents of this compound and the reaction time can vary depending on the substrate and may require optimization.[3]
Section 2: Stille Cross-Coupling Reactions
While this compound itself is not the direct reagent in Stille cross-coupling, its derivatives, such as trimethylvinyltin, are employed. The Stille reaction is a palladium-catalyzed coupling of an organotin compound with an organic electrophile. The nature of the non-transferable alkyl or aryl groups on the tin atom significantly influences the reaction's kinetics and overall efficiency.
Performance Comparison of Vinyltin Reagents
The performance of trimethylvinyltin is benchmarked against the more commonly used tributylvinyltin and the less reactive triphenylvinyltin. The reactivity of these organostannanes is governed by a balance of electronic and steric effects.
| Organotin Reagent | Key Characteristics | Relative Reactivity (Qualitative) |
| Trimethylvinyltin | Less sterically hindered than tributylvinyltin. | Generally more reactive than tributylvinyltin. |
| Tributylvinyltin | A widely used and well-studied reagent with a balance of reactivity and stability. | Moderate to high reactivity. |
| Triphenylvinyltin | Electron-withdrawing phenyl groups can reduce the nucleophilicity of the tin atom. | Generally less reactive than its alkyl counterparts.[4][5] |
A study by Maleczka and colleagues on an intramolecular Stille reaction provides quantitative insight into the comparative performance of trimethyltin and tributyltin derivatives.
| R group in R₃Sn | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Me | AsPh₃ | NMP | 60 | 14 | 72 | [6] |
| Me | AsPh₃ | THF | 70 | 15 | 63 | [6] |
| Me | (2-furyl)₃P | NMP | 60 | 10 | 74 | [6] |
| Me | (2-furyl)₃P | THF | 70 | 12 | 73 | [6] |
| Bu | AsPh₃ | NMP | 60 | 22 | 60 | [6] |
| Bu | AsPh₃ | THF | 70 | 28 | 52 | [6] |
| Bu | (2-furyl)₃P | NMP | 60 | 24 | 61 | [6] |
| Bu | (2-furyl)₃P | THF | 70 | 27 | 63 | [6] |
Key Insights
-
Enhanced Reactivity of Trimethyltin Derivatives: The data suggests that in this specific intramolecular Stille reaction, the trimethyltin derivative consistently provides higher yields in shorter reaction times compared to the tributyltin analogue under identical conditions.[6] This can be attributed to the smaller steric bulk of the methyl groups, which facilitates the rate-determining transmetalation step in the catalytic cycle.
-
Ligand and Solvent Effects: The choice of phosphine (B1218219) ligand and solvent also plays a crucial role in the reaction outcome, with the electron-rich and less sterically demanding tri(2-furyl)phosphine (B125338) often leading to better results.
Experimental Protocol: Stille Cross-Coupling Reaction
The following is a general procedure for a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
Organic electrophile (e.g., aryl or vinyl halide/triflate)
-
Organotin reagent (e.g., trimethylvinyltin or tributylvinyltin) (typically 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Anhydrous and degassed solvent (e.g., THF, Toluene, DMF)
-
Optional additive (e.g., CuI, LiCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the organic electrophile, palladium catalyst, and any solid ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organotin reagent via syringe.
-
If applicable, add any additives.
-
Heat the reaction mixture to the desired temperature (typically 60-110°C) and monitor its progress.
-
Upon completion, cool the reaction to room temperature and perform an appropriate workup. This often involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.
-
The crude product is then purified, typically by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the processes discussed, the following diagrams are provided.
Caption: Proposed mechanism for this compound-mediated ester hydrolysis.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Caption: General experimental workflow for synthetic transformations.
References
Safety Operating Guide
Proper Disposal Procedures for Trimethyltin Hydroxide
The following guide provides essential safety and logistical information for the proper disposal of trimethyltin (B158744) hydroxide (B78521), a highly toxic organotin compound. These procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance. Adherence to institutional and governmental regulations is paramount.
Immediate Safety and Handling Precautions
Trimethyltin hydroxide is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[2][3][5] Therefore, strict safety protocols must be observed at all times.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2][3] Ensure that a safety shower and eyewash station are readily accessible.[2][3]
-
Personal Protective Equipment (PPE) : A comprehensive PPE setup is mandatory. This includes:
-
Gloves : Wear appropriate chemical-resistant gloves. Always inspect gloves for integrity before use.[3]
-
Eye Protection : Use chemical safety goggles and a face shield for maximum protection.[1]
-
Lab Coat : A lab coat or chemical-resistant apron must be worn.[1]
-
Respiratory Protection : If there is a risk of dust or aerosol formation, wear a respirator with a particulate filter conforming to relevant standards.[2][5]
-
-
Safe Handling :
Hazard Classification Summary
The following table summarizes the significant hazards associated with this compound.
| Hazard Category | Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Category 2 | H300: Fatal if swallowed.[4][5] |
| Acute Dermal Toxicity | Category 1 | H310: Fatal in contact with skin.[4][5] |
| Acute Inhalation Toxicity | Category 2 | H330: Fatal if inhaled.[4][5] |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life.[4][5] |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4][5] |
Step-by-Step Disposal and Decontamination Procedures
Waste contaminated with this compound must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[6][7]
Step 1: Waste Segregation and Collection
-
Designate a Waste Container : Use a dedicated, sealable, and chemically compatible container for all this compound waste.[8][9] The container should be clearly labeled "Hazardous Waste: Organotin Compounds" and include the chemical name "this compound".[8][10]
-
Collect All Contaminated Materials : This includes unused or unwanted this compound, reaction residues, contaminated solvents, and solid materials like gloves, weigh paper, and pipette tips.[8][9]
-
Seal the Container : Keep the waste container tightly sealed except when adding waste to prevent the release of vapors.[7][11]
Step 2: Decontamination of Glassware and Surfaces
Glassware and work surfaces must be decontaminated to neutralize residual organotin compounds. This procedure should be performed in a chemical fume hood.[8]
-
Objective : To oxidize residual this compound to less toxic, though still hazardous, inorganic tin compounds.[8]
-
Materials :
-
Commercial bleach (sodium hypochlorite (B82951) solution) or 10% hydrogen peroxide solution.[12]
-
Appropriate container for soaking glassware.
-
Personal Protective Equipment (PPE).
-
-
Protocol :
-
Carefully place the contaminated glassware into a suitable container.
-
Add the bleach or hydrogen peroxide solution, ensuring all contaminated surfaces are fully submerged.
-
Allow the glassware to soak for several hours or overnight with occasional, gentle agitation.[8]
-
After soaking, carefully remove the glassware and rinse thoroughly with deionized water. The initial rinsate should be collected as hazardous organotin waste.[7]
-
The used decontamination solution (bleach/peroxide) must also be disposed of as hazardous waste.[8]
-
Step 3: Storage and Final Disposal
-
Secure Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][11] Ensure secondary containment is used for liquid waste.[7]
-
Professional Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][13]
-
Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][13][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.nl [fishersci.nl]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. epa.nsw.gov.au [epa.nsw.gov.au]
- 11. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. ereztech.com [ereztech.com]
- 14. actenviro.com [actenviro.com]
Safeguarding Your Research: Essential Protective Measures for Handling Trimethyltin Hydroxide
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Trimethyltin hydroxide (B78521). Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment. Trimethyltin hydroxide is a highly toxic organotin compound, classified as fatal if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life.[1][2][3][4]
Personal Protective Equipment (PPE) Requirements
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. A standard Level C ensemble is often recommended for handling organotin compounds.[5] All work with this reagent should be conducted within a certified chemical fume hood.[5][6]
Table 1: Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Tight sealing safety goggles and a face shield | Goggles must be worn at all times. A face shield (minimum 8 inches) is required when there is a risk of splashes.[7] |
| Skin/Body | Chemical-resistant gloves and a lab coat or coveralls | Wear impervious clothing to prevent skin contact.[7] A flame-retardant lab coat is recommended.[6] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[7] |
| Hands | Double gloving with chemical-resistant gloves | Inspect gloves for any signs of degradation before use.[1] Specific glove material compatibility should be verified with the manufacturer. |
| Respiratory | NIOSH/MSHA approved respirator | A full-face or half-mask air-purifying respirator is necessary.[5] Positive-pressure supplied air respirators may be required for high airborne contaminant concentrations.[8] Respiratory protection must be used in accordance with local regulations.[8] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is crucial to prevent exposure and contamination.
1. Preparation and Engineering Controls:
-
Location: All handling of this compound must occur in a designated area within a certified chemical fume hood.[1][5][6]
-
Ventilation: Ensure adequate ventilation. The fume hood sash should be kept as low as possible.[6]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[1]
-
Ignition Sources: Keep the work area free of heat, sparks, flames, and other ignition sources.[8] Use spark-proof tools and ensure all equipment is properly grounded.[8]
2. Handling the Compound:
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][8]
-
Personal Hygiene: Wash hands, face, and any exposed skin thoroughly after handling.[1][8] Do not eat, drink, or smoke in the work area.[1][8]
-
Air-Sensitive Handling: As many organotin reagents are air-sensitive, handle under an inert atmosphere (e.g., nitrogen or argon) using techniques such as a Schlenk line, especially when transferring from Sure/Seal™ bottles.[5][6][9]
3. Storage:
-
Container: Keep the compound in its original, tightly closed, and properly labeled container.[1][8][9]
-
Location: Store in a cool, dry, and well-ventilated area that is locked and secure.[1][8][9]
-
Incompatibilities: Store away from strong oxidizing agents.[1][10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][8][9] Remove all contaminated clothing.[1][9] Seek immediate medical attention.[1][8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[1][8] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][8][9] If the person is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[1][2] A barrier device is recommended.[1][8] Seek immediate medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting.[1][8] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3][8] Call a physician or poison control center immediately.[1][8] |
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of accordingly.
1. Waste Collection:
-
Containers: Use designated, sealed, and clearly labeled containers for all this compound waste, including contaminated PPE and glassware.
-
Segregation: Keep solid and liquid waste separate.
2. Decontamination of Glassware:
-
Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., hexanes or toluene) into a designated hazardous waste container.[6]
-
Decontamination Bath: Immerse the rinsed glassware in a commercial bleach solution or 20% nitric acid to oxidize the organotin compound.[5]
-
Final Cleaning: After the decontamination bath, the glassware can be washed normally. The decontamination bath itself must be disposed of as hazardous waste.[5]
3. Final Disposal:
-
Regulatory Compliance: Dispose of all this compound waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[1][2][9]
Visual Workflow and Emergency Decision-Making
To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the decision-making process in an emergency.
Caption: Workflow for the safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. thomassci.com [thomassci.com]
- 5. benchchem.com [benchchem.com]
- 6. delvallelab.weebly.com [delvallelab.weebly.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ereztech.com [ereztech.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
